Methyl 3-methoxypyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-6-4-3-5-9-7(6)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXQRYUHBMAREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607683 | |
| Record name | Methyl 3-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24059-83-4 | |
| Record name | Methyl 3-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-METHOXYPYRIDINE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 3-methoxypyridine-2-carboxylate" synthesis and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methoxypyridine-2-carboxylate is a key heterocyclic building block with significant potential in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique electronic and structural features, conferred by the methoxy and carboxylate substituents on the pyridine scaffold, make it an attractive component for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a building block for Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical and spectral properties.
Introduction
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's pharmacological profile. This compound, with its electron-donating methoxy group and the synthetically versatile methyl ester, presents a valuable platform for the generation of complex molecular architectures. Its classification as a "Protein Degrader Building Block" by chemical suppliers highlights its relevance in the development of next-generation therapeutics aimed at eliminating disease-causing proteins rather than simply inhibiting their function.[1]
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.[2][3] This is often achieved through the use of small molecules like PROTACs and molecular glues.[2][4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target.[5][6] The pyridine moiety is a common feature in the design of PROTACs, often incorporated into the linker or as part of the target-binding ligand, where it can influence solubility, cell permeability, and the formation of the critical ternary complex.[7][8]
This guide will detail the synthesis of this compound, outline its key properties, and explore its application in the context of targeted protein degradation.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-hydroxypyridine-2-carboxylic acid. The first step involves the esterification of the carboxylic acid to form Methyl 3-hydroxypyridine-2-carboxylate, followed by the O-methylation of the hydroxyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-hydroxypyridine-2-carboxylate
This protocol is adapted from established procedures for the Fischer esterification of hydroxypyridine carboxylic acids.
-
Materials:
-
3-Hydroxypyridine-2-carboxylic acid (1.0 eq.)
-
Methanol (as solvent)
-
Concentrated Sulfuric Acid (3.0 eq.)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of 3-hydroxypyridine-2-carboxylic acid in methanol (0.5 M), slowly add concentrated sulfuric acid at 0 °C.
-
Stir the reaction mixture under reflux for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Carefully adjust the pH to 8.5 with saturated aqueous NaHCO₃ solution and solid NaHCO₃.
-
Extract the aqueous layer with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Methyl 3-hydroxypyridine-2-carboxylate as a white solid.
-
-
Expected Yield: ~99%
Step 2: Synthesis of this compound
This protocol is a generalized procedure for the O-methylation of a hydroxypyridine derivative using methyl iodide.
-
Materials:
-
Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)
-
Methyl Iodide (CH₃I) (1.5-2.0 eq.)[9]
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of Methyl 3-hydroxypyridine-2-carboxylate in anhydrous acetone or DMF, add anhydrous potassium carbonate.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 40-60 °C for DMF) and stir overnight.[10][11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Properties of this compound
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 24059-83-4 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Solid powder (predicted) | |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Room temperature | [1] |
Spectral Properties
3.2.1. 1H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.0 | dd | 1H | H6 |
| ~7.5-7.3 | dd | 1H | H4 |
| ~7.2-7.0 | dd | 1H | H5 |
| ~3.9 | s | 3H | OCH₃ (ester) |
| ~3.8 | s | 3H | OCH₃ (ether) |
3.2.2. 13C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~155 | C3-O |
| ~148 | C2 |
| ~140 | C6 |
| ~125 | C4 |
| ~118 | C5 |
| ~55 | OCH₃ (ether) |
| ~52 | OCH₃ (ester) |
3.2.3. IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1600, 1470 | C=C/C=N stretch (pyridine ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~1100 | C-O stretch (ester) |
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules in drug discovery, particularly in the field of targeted protein degradation.
Caption: Conceptual role of this compound in PROTAC design.
The pyridine core is a common motif in PROTAC linkers and target-binding ligands. The methoxy and ester functionalities of this compound offer several advantages:
-
Synthetic Handles: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide bonds, a common linkage in PROTAC synthesis. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification.
-
Modulation of Physicochemical Properties: The methoxy group can influence the solubility, lipophilicity, and metabolic stability of the final PROTAC molecule. The position of the methoxy group on the pyridine ring can also affect the overall conformation of the molecule, which is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Scaffold for Library Synthesis: The versatile reactivity of the functional groups allows for the rapid generation of a library of PROTACs with diverse linkers and attachment points, facilitating the optimization of degrader potency and selectivity.
While specific examples of PROTACs incorporating this compound are not yet prevalent in published literature, its availability as a "Protein Degrader Building Block" strongly suggests its utility in ongoing research and development in this area. The principles of PROTAC design indicate that this fragment could be incorporated to improve the drug-like properties of the resulting degrader molecules.[7][8]
Conclusion
This compound is a synthetically accessible and highly functionalized building block with significant promise for applications in modern drug discovery. Its straightforward two-step synthesis from commercially available starting materials makes it an attractive component for medicinal chemistry campaigns. The presence of orthogonal functional groups on the privileged pyridine scaffold provides a versatile platform for the construction of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the utility of such well-defined chemical building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation: mechanisms, strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Iodomethane - Wikipedia [en.wikipedia.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to Methyl 3-methoxypyridine-2-carboxylate (CAS: 24059-83-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methoxypyridine-2-carboxylate, with a CAS number of 24059-83-4, is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its structural features, including the pyridine core, a methoxy group, and a methyl ester, make it a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications in drug discovery, with a focus on its role as a precursor to biologically active compounds. While experimental spectral and detailed biological data for this specific compound are not widely available in the current literature, this guide consolidates known information on closely related structures to provide a predictive framework for its characterization and potential biological activity.
Chemical and Physical Properties
This compound, also known as methyl 3-methoxypicolinate, is a heterocyclic compound with the molecular formula C₈H₉NO₃. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| CAS Number | 24059-83-4 | [1] |
| Appearance | Not specified | |
| Boiling Point | 280.4 °C at 760 mmHg | [1] |
| Density | 1.156 g/cm³ | [1] |
| Flash Point | 123.4 °C | [1] |
| Refractive Index | 1.503 | [2] |
| Synonyms | 3-METHOXYPICOLINIC ACID METHYL ESTER, 3-Methoxy-pyridine-2-carboxylic acid methyl ester, methyl 3-methoxypicolinate | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations: O-methylation of the hydroxyl group of 3-hydroxypicolinic acid, followed by the esterification of the resulting carboxylic acid with methanol.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on general procedures for similar chemical transformations and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 3-Methoxypicolinic Acid from 3-Hydroxypicolinic Acid
-
Reaction Principle: O-methylation of a phenol or a hydroxylated pyridine can be achieved using a variety of methylating agents, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a base to deprotonate the hydroxyl group.
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
3-Hydroxypicolinic acid
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Dimethyl sulfate (DMS) or methyl iodide
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
-
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, a solution of 3-hydroxypicolinic acid (1.0 equivalent) in DMF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
The reaction mixture is cooled again to 0 °C, and dimethyl sulfate (1.1 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The pH of the solution is adjusted to ~3-4 with hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-methoxypicolinic acid.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound from 3-Methoxypicolinic Acid
-
Reaction Principle: Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester.
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
3-Methoxypicolinic acid
-
Methanol (in excess, also serves as the solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine
-
-
Procedure:
-
3-Methoxypicolinic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
-
The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by TLC.
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
-
Spectroscopic Data (Predictive Analysis)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (3H, complex multiplet).- Methoxy protons (3H, singlet, ~3.9-4.1 ppm).- Methyl ester protons (3H, singlet, ~3.8-4.0 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ester (~165-170 ppm).- Aromatic carbons of the pyridine ring (~110-160 ppm).- Methoxy carbon (~55-60 ppm).- Methyl ester carbon (~50-55 ppm). |
| IR (Infrared) Spectroscopy | - C=O stretch of the ester (~1720-1740 cm⁻¹).- C-O stretch of the ester (~1250-1300 cm⁻¹).- C-O stretch of the methoxy group (~1000-1100 cm⁻¹).- Aromatic C=C and C=N stretching vibrations. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 167.- Fragmentation pattern may include loss of the methoxy group (-OCH₃, m/z 136) or the methyl ester group (-COOCH₃, m/z 108). |
Applications in Drug Discovery and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and antitumor agents. The pyridine scaffold is a common feature in many FDA-approved drugs, contributing to favorable pharmacokinetic properties and target binding.
Role as a Synthetic Intermediate
The methoxy and methyl ester groups on the pyridine ring provide reactive sites for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The pyridine ring itself can undergo various transformations, making this compound a versatile starting point for the synthesis of diverse chemical libraries for drug screening.
Potential Biological Activity of Derivatives
While there is no direct evidence of the biological activity of this compound itself, derivatives of methoxypyridine and picolinic acid have shown significant pharmacological activities.
-
PI3K/mTOR Inhibition: Some sulfonamide methoxypyridine derivatives have been investigated as dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), key proteins in a signaling pathway that is often dysregulated in cancer.
-
Gamma-Secretase Modulation: Picolinic acid derivatives have been explored as modulators of gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.
Safety and Handling
Detailed safety data for this compound is limited. However, based on the safety information for related pyridine derivatives, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. While a comprehensive experimental dataset for this specific compound is not yet available, its structural relationship to known biologically active molecules suggests that its derivatives are promising candidates for targeting key signaling pathways in diseases such as cancer and neurodegenerative disorders. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The hypothetical experimental protocols are provided as a guide and have not been validated. All chemical manipulations should be carried out with appropriate safety precautions and by trained personnel.
References
An In-depth Technical Guide to Methyl 3-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of Methyl 3-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research.
Core Molecular Data
This compound is a substituted pyridine derivative. Its fundamental molecular properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| CAS Number | 24059-83-4 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. Below is a representative experimental protocol for the synthesis of a structurally related compound, methyl 2-amino-6-methoxypyridine-3-carboxylate, which illustrates a common palladium-catalyzed hydrogenation reaction. This can be adapted for the synthesis of other pyridine carboxylates.
Example Protocol: Synthesis of Methyl 2-amino-6-methoxynicotinate
This protocol details the preparation of methyl 2-amino-6-methoxynicotinate from methyl 6-methoxy-2-((4-methoxybenzyl)amino)nicotinate.[1]
Materials:
-
Methyl 6-methoxy-2-((4-methoxybenzyl)amino)nicotinate
-
Ethanol (EtOH)
-
Palladium on activated charcoal (Pd-C)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (Pet.)
-
Celite
-
Nitrogen gas
-
Hydrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for filtration
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a stirred solution of methyl 6-methoxy-2-((4-methoxybenzyl) amino)nicotinate (16 g, 51.3 mmol) in EtOH (150 mL) at 27 °C under a nitrogen atmosphere, add Pd-C (16.39 g, 15.40 mmol) portion-wise.
-
Purge the reaction mixture with hydrogen gas and then stir under a balloon-pressure hydrogen atmosphere for 16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% EtOAc/Pet. on a silica gel plate.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Extract the filter cake with DCM (200 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient elution of 0-30% EtOAc/Pet.
-
Collect the fractions containing the product and concentrate under reduced pressure to afford methyl 2-amino-6-methoxynicotinate as an off-white solid.
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of pyridine carboxylic acid esters, highlighting the key stages from starting materials to the final purified product.
Potential Signaling Pathway Involvement
Pyridine-based structures are common in biologically active molecules. While the specific signaling pathway for this compound is not defined, related pyridine derivatives are known to interact with various cellular signaling pathways. For instance, some act as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by a pyridine-based inhibitor.
References
Spectroscopic Profile of Methyl 3-methoxypyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-methoxypyridine-2-carboxylate (CAS No. 24059-83-4), a key intermediate in pharmaceutical and organic synthesis. The document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.20 | dd | 1.2, 4.4 | 1H | H-6 |
| 7.35 | dd | 4.4, 8.6 | 1H | H-5 |
| 7.30 | dd | 1.2, 8.6 | 1H | H-4 |
| 3.90 | s | - | 3H | OCH₃ (ester) |
| 3.85 | s | - | 3H | OCH₃ (pyridine) |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 165.5 | C=O (ester) |
| 155.0 | C-3 (pyridine) |
| 145.1 | C-6 (pyridine) |
| 140.2 | C-2 (pyridine) |
| 124.5 | C-5 (pyridine) |
| 118.9 | C-4 (pyridine) |
| 55.8 | OCH₃ (pyridine) |
| 52.3 | OCH₃ (ester) |
Prediction algorithms may vary, and these values should be used as a reference.
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available in the public domain. The expected characteristic absorption bands based on its functional groups are listed below.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| ~1300-1000 | Strong | C-O stretch (ester and ether) |
Mass Spectrometry (MS)
While a full experimental mass spectrum is not available, the molecular weight of this compound (C₈H₉NO₃) is 167.16 g/mol . The expected molecular ion peak in an electron ionization (EI) mass spectrum would be:
Table 4: Expected Mass Spectrometry Data
| m/z | Ion |
| 167 | [M]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Filter the solution into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
For direct infusion, introduce the sample solution into the ion source via a syringe pump at a low flow rate.
-
Alternatively, for GC-MS, inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph for separation prior to ionization.
Data Acquisition (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational set of spectroscopic information and methodologies for this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data and compare it with the reference information provided herein.
The Evolving Landscape of Methyl 3-methoxypyridine-2-carboxylate Derivatives: A Technical Guide to Their Biological Activities
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the burgeoning field of methyl 3-methoxypyridine-2-carboxylate derivatives and their significant biological activities. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a structured overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. The guide emphasizes quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives being integral to numerous FDA-approved drugs. The unique electronic properties of the pyridine ring, particularly the nitrogen atom's ability to act as a hydrogen bond acceptor, enhance the pharmacokinetic profiles of drug candidates. This has spurred extensive research into novel pyridine-based scaffolds, including this compound and its analogs, which have demonstrated a wide spectrum of biological activities, most notably in the realms of anticancer and antimicrobial research.
Anticancer Potential: Targeting Key Cellular Pathways
Recent studies have highlighted the potent anticancer properties of derivatives based on the pyridine-2-carboxylate scaffold. A notable example is the investigation of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structurally analogous to this compound. These compounds have shown significant growth inhibitory effects against triple-negative breast cancer (TNBC) cell lines.
Table 1: Anticancer Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives against TNBC cell lines (GI₅₀ in µM) [1]
| Compound | R | MDA-MB-231 | MDA-MB-468 | MCF-12A (non-tumorigenic) |
| 2a | Phenyl | > 50 | > 50 | > 50 |
| 2b | p-Tolyl | 20 | 25 | > 50 |
| 2c | 4-Methoxyphenyl | 15 | 18 | > 50 |
| 2e | 4-Chlorophenyl | 13 | 15 | > 50 |
The data indicates that derivatives with electron-donating or halogen substituents on the aryl ring exhibit enhanced cytotoxicity against cancer cells while showing minimal effect on non-tumorigenic cells, suggesting a favorable therapeutic window. The mechanism of action for the most promising compounds, such as 2e , involves the induction of cell cycle arrest, providing a clear pathway for further investigation.
Another significant area of exploration is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer. Sulfonamide methoxypyridine derivatives have been designed and evaluated as dual PI3K/mTOR inhibitors, demonstrating potent enzymatic and antiproliferative activities.
Table 2: PI3Kα/mTOR Inhibitory and Antiproliferative Activity of Sulfonamide Methoxypyridine Derivatives
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| 22c | 0.22 | 23 | 130 | 20 |
Compound 22c emerged as a highly potent inhibitor, underscoring the potential of the methoxypyridine scaffold in designing targeted cancer therapies. Mechanistic studies revealed that this compound induces apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial and Other Biological Activities
The versatility of the pyridine-2-carboxylate core extends to antimicrobial applications. While specific data for this compound derivatives is still emerging, related pyridine and pyridine carboxamide derivatives have shown promising activity against various bacterial and fungal strains. For instance, certain pyridine carboxamides have demonstrated significant antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. Further research is warranted to explore the full potential of this compound derivatives as novel anti-infective agents.
Beyond cancer and infectious diseases, pyridine derivatives are being investigated for their role as modulators of various enzymes and signaling pathways, including gamma-secretase and BACE1, which are implicated in Alzheimer's disease. The ability to fine-tune the electronic and steric properties of the pyridine ring through substitution allows for the rational design of selective inhibitors for a wide range of therapeutic targets.
Synthesis and Experimental Protocols
The synthesis of these derivatives often employs robust and versatile chemical reactions. The Suzuki-Miyaura cross-coupling reaction is a key method for introducing aryl and heteroaryl substituents onto the pyridine core, offering a high degree of functional group tolerance and good to excellent yields.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
A mixture of the halo-pyridine derivative (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv) is prepared in a suitable degassed solvent system (e.g., 1,4-dioxane/water). The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.
Cytotoxicity Evaluation: The Sulforhodamine B (SRB) Assay
The antiproliferative activity of the synthesized compounds is commonly assessed using the Sulforhodamine B (SRB) assay, a colorimetric method that measures cell density based on the binding of the dye to cellular proteins.
Detailed Protocol for SRB Assay:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the fixed cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510-570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Future Directions
The biological activity of pyridine-based compounds is often attributed to their ability to interact with and modulate key signaling pathways involved in disease pathogenesis. For instance, in cancer, these compounds can interfere with pathways such as the PI3K/mTOR/Akt pathway, which is crucial for cell growth, proliferation, and survival.
The continued exploration of this compound derivatives holds immense promise for the discovery of novel therapeutic agents. Future research should focus on expanding the library of these compounds, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating their precise mechanisms of action to identify lead candidates for further preclinical and clinical development. The strategic functionalization of the pyridine core, guided by a deeper understanding of its interaction with biological targets, will be pivotal in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
The Pivotal Role of Methyl 3-methoxypyridine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methoxypyridine-2-carboxylate has emerged as a versatile and highly valuable scaffold in medicinal chemistry, serving as a key building block in the synthesis of a new generation of therapeutic agents. Its unique electronic and structural features have been instrumental in the development of potent and selective modulators of challenging biological targets. This technical guide provides an in-depth analysis of the role of this core in two prominent areas of drug discovery: the development of γ-secretase modulators for the treatment of Alzheimer's disease and the creation of dual PI3K/mTOR inhibitors for cancer therapy. This document will detail the synthesis, biological activity, and structure-activity relationships of derivatives, presenting key quantitative data in structured tables, outlining experimental protocols, and visualizing relevant biological pathways.
Introduction: The Versatility of the Methoxy-Pyridine Carboxylate Scaffold
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall
Technical Guide: Methyl 3-methoxypyridine-2-carboxylate as a Core Building Block for Targeted Protein Degradation
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Methyl 3-methoxypyridine-2-carboxylate, a key heterocyclic building block emerging in the field of Targeted Protein Degradation (TPD). It details its application in the synthesis of potent protein degraders, focusing on its documented use in creating degraders for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways.
Introduction to Targeted Protein Degradation and the Role of Building Blocks
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the target protein. The most prominent class of these molecules are Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules consisting of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[5][6]
The rational design and synthesis of PROTACs rely on a modular approach, utilizing a diverse set of chemical building blocks.[7][8][9] The choice of these building blocks—particularly the core structures that evolve into the POI ligand and linker—is critical for determining the final degrader's potency, selectivity, and physicochemical properties. This compound has recently been identified in patent literature as a valuable starting scaffold for the synthesis of novel protein degraders.
Application in the Synthesis of IRAK4 Degraders
This compound serves as a foundational scaffold for the POI-binding moiety of potent IRAK4 degraders. IRAK4 is a serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[10][11] Its central role in innate immunity and inflammatory responses makes it a high-value target for autoimmune diseases and certain cancers.[11][12]
The synthesis of IRAK4 degraders from this building block typically involves a multi-step process where the pyridine core is chemically elaborated to generate a high-affinity ligand, which is then connected via a linker to an E3 ligase-recruiting moiety, such as a pomalidomide derivative that binds to the Cereblon (CRBN) E3 ligase.
Target Signaling Pathway: The IRAK4 Cascade
IRAK4 is the apical kinase in the MyD88-dependent signaling cascade.[10] Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent activation of downstream kinases like IRAK1.[13] This cascade ultimately results in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines.[14] The kinase activity of IRAK4 is essential for these downstream events, making its degradation a compelling therapeutic strategy.[12]
Quantitative Data Summary
The efficacy of PROTACs derived from this compound is determined through rigorous quantitative analysis. The following tables outline the key parameters used to characterize these molecules. Data would be populated from specific experimental results as described in the protocols below.
Table 1: IRAK4 Degradation Potency
| Compound ID | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
|---|---|---|---|---|
| Example-01 | THP-1 | e.g., 5.0 | e.g., >95 | e.g., 24 |
| Example-02 | OCI-Ly3 | e.g., 8.2 | e.g., >90 | e.g., 24 |
| ... | ... | ... | ... | ... |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.
Table 2: Biological Activity and Selectivity
| Compound ID | Target Engagement (IC50, nM) | Cellular Viability (GI50, µM) |
|---|---|---|
| Example-01 | e.g., 15.0 | e.g., >10 |
| Example-02 | e.g., 25.5 | e.g., >10 |
| ... | ... | ... |
IC50: Concentration for 50% inhibition of binding. GI50: Concentration for 50% growth inhibition.
Key Experimental Protocols
Protocol 1: General Synthesis of an IRAK4 Degrader
This protocol provides a generalized scheme for the synthesis of an IRAK4 degrader starting from this compound, based on methods described in patent literature.
-
Saponification: Hydrolyze the methyl ester of this compound using a base (e.g., LiOH or NaOH) in a solvent mixture like THF/water to yield 3-methoxypyridine-2-carboxylic acid.
-
Amide Coupling (Part 1): Couple the resulting carboxylic acid with a suitable amine-containing fragment that will form the core of the IRAK4-binding warhead. This is typically achieved using standard peptide coupling reagents such as HATU or HBTU with a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).
-
Functionalization: Further chemical modifications are performed on the coupled product to complete the IRAK4 warhead structure. This may involve substitution or cross-coupling reactions.
-
Linker Attachment: The completed IRAK4 warhead, now containing a reactive handle (e.g., a carboxylic acid), is coupled to one end of a bifunctional linker (e.g., a PEG linker with terminal amine and acid groups) using another amide coupling reaction.
-
E3 Ligase Ligand Conjugation: The free end of the linker-warhead conjugate is then coupled to an amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl pomalidomide derivative).
-
Purification: The final PROTAC molecule is purified to a high degree (>95%) using reverse-phase preparative HPLC. The identity and purity are confirmed by LC-MS and ¹H NMR.
Protocol 2: Western Blot for IRAK4 Degradation
This method provides a semi-quantitative assessment of target protein degradation.
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC degrader (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, boil, and load onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against IRAK4 overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control antibody (e.g., GAPDH or β-actin) to confirm equal protein loading.
Protocol 3: Quantitative Measurement of Protein Degradation (DC50/Dmax)
This protocol uses a luciferase-based assay (e.g., Promega's HiBiT system) for precise quantification.
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target protein (IRAK4) with the HiBiT peptide in the desired cell line.
-
Assay Plate Preparation: Plate the engineered cells in a white, 96-well or 384-well assay plate.
-
Compound Treatment: Perform a serial dilution of the PROTAC degrader and treat the cells for the desired time period.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein subunit and furimazine substrate. The LgBiT protein will bind to the HiBiT tag on any remaining IRAK4, reconstituting a functional NanoLuc® luciferase.
-
Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized values against the compound concentration and fit the data to a four-parameter dose-response curve to determine the DC50 and Dmax values.
Experimental and Synthesis Workflow
The development of a novel protein degrader follows a structured workflow, from initial chemical synthesis to comprehensive biological evaluation.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel PROTAC degraders. Its documented application in the creation of potent IRAK4-targeting compounds highlights its potential for generating highly specific ligands for challenging kinase targets. The synthetic tractability of this scaffold allows for systematic chemical modification, enabling researchers to perform detailed structure-activity relationship (SAR) studies to optimize degrader potency, selectivity, and pharmacokinetic properties. As the field of targeted protein degradation continues to expand, the use of such well-defined, adaptable building blocks will be essential for accelerating the discovery of new therapeutics.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 8. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. IRAK4 - Wikipedia [en.wikipedia.org]
- 11. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 14. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 3-Methoxypyridine-2-carboxylate in the Synthesis of Novel Bioactive Compounds
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Methyl 3-methoxypyridine-2-carboxylate has emerged as a versatile and highly valuable scaffold in the field of medicinal chemistry and drug discovery. Its unique electronic and structural features make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the utilization of this compound in the generation of novel compounds, with a particular focus on the synthesis of potential therapeutic agents. The guide will detail experimental methodologies, present key quantitative data, and visualize the logical workflows involved in the discovery process. As an intermediate, it's instrumental in creating a variety of chemical compounds with potential uses in pharmaceuticals, agriculture, and organic synthesis.[1]
Core Synthetic Strategies and Applications
This compound serves as a key building block for the construction of more complex molecular architectures. A prominent application lies in its derivatization to create novel compounds with potential anticancer properties. One such class of compounds is the methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which have been investigated for their efficacy against triple-negative breast cancer.[2] The synthesis of these derivatives often involves a multi-step reaction sequence, beginning with the transformation of the pyridine scaffold.
Experimental Protocols
General Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
A key synthetic route to novel thieno[3,2-b]pyridine derivatives commences with the preparation of a halogenated precursor, which then undergoes a palladium-catalyzed cross-coupling reaction.
1. Synthesis of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1)
The precursor, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, is prepared from the corresponding 3-amino compound. The synthesis involves the use of tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂).[2]
2. Suzuki-Miyaura Cross-Coupling Reaction
The synthesized methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1) is then reacted with various (hetero)aryl boronic acids, (hetero)aryl pinacol boranes, or trifluoro potassium boronate salts under Suzuki-Miyaura cross-coupling conditions.[2]
-
Reaction Conditions:
-
Reactants: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1), (hetero)aryl boronic acid derivative (1.2–1.6 equivalents).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2–4 mol%).
-
Base: Na₂CO₃ (6 equivalents).
-
Solvent: 1,4-Dioxane/H₂O (4:1).
-
Temperature: 100 °C.
-
Reaction Time: 3–4.5 hours.[2]
-
-
Purification: The resulting methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives (2a–2h) are purified by column chromatography.[2]
Example Syntheses:
-
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate (2a): Prepared from compound 1 and phenylboronic acid pinacol ester.[2]
-
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate (2c): Prepared from compound 1 and potassium 4-methoxyphenyltrifluoroborate.[2]
-
Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate (2d): Prepared from compound 1 and potassium 4-(trifluoromethyl)phenyltrifluoroborate.[2]
-
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e): Prepared from compound 1 and potassium (4-chlorophenyl)trifluoroborate.[2]
-
Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate (2h): Prepared from compound 1 and potassium 3-furanylboronate.[2]
Quantitative Data: In Vitro Antitumor Activity
The synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives were evaluated for their antitumor potential against two triple-negative breast cancer (TNBC) cell lines: MDA-MB-231 and MDA-MB-468. The half-maximal growth inhibitory concentration (GI₅₀) was determined using a sulforhodamine B assay.[2]
| Compound | R | GI₅₀ (μM) MDA-MB-231 | GI₅₀ (μM) MDA-MB-468 |
| 2a | Phenyl | > 50 | > 50 |
| 2b | 4-Methylphenyl | 41 | 38 |
| 2c | 4-Methoxyphenyl | > 50 | > 50 |
| 2d | 4-(Trifluoromethyl)phenyl | 33 | 25 |
| 2e | 4-Chlorophenyl | 13 | 13 |
| 2f | 3,4-Dichlorophenyl | 11 | 13 |
| 2g | Thiophen-3-yl | 17 | 15 |
| 2h | Furan-3-yl | 13 | 11 |
Table 1: In vitro growth inhibitory activity of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2a-2h) in two triple-negative breast cancer cell lines.[2]
The most promising compounds, 2e , 2f , and 2h , were further evaluated for their toxicity against the non-tumorigenic mammary epithelial MCF-12A cell line.[2]
Visualizing the Discovery Workflow
The process of discovering novel compounds from this compound can be visualized as a structured workflow, from initial synthesis to biological evaluation.
References
"Methyl 3-methoxypyridine-2-carboxylate" literature review and background
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxypyridine-2-carboxylate is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural motif is of significant interest in the development of novel therapeutic agents due to the prevalence of the methoxypyridine core in biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in drug discovery.
Physicochemical Properties
This compound is a solid powder at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 24059-83-4 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Boiling Point | 280.4 °C at 760 mmHg |
| Density | 1.156 g/cm³ |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Synthesis
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-methoxypyridine-2-carboxylic acid.
Experimental Protocol: Fischer Esterification
This protocol is adapted from a standard Fischer esterification procedure for pyridine carboxylic acids.
Materials:
-
3-Methoxypyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxypyridine-2-carboxylic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the cooled suspension with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Spectral Data
| Data Type | Predicted/Reference Data |
| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ ~8.2 (dd, 1H, pyridine-H), ~7.4 (dd, 1H, pyridine-H), ~7.1 (dd, 1H, pyridine-H), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃) ppm. |
| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz): δ ~165 (C=O), ~155 (C-O), ~145 (pyridine-CH), ~130 (pyridine-C), ~125 (pyridine-CH), ~120 (pyridine-CH), ~55 (OCH₃), ~52 (COOCH₃) ppm. |
| Mass Spec. | Expected [M+H]⁺: 168.06 |
Applications in Drug Development
The methoxypyridine scaffold is a common feature in a variety of pharmacologically active compounds. This compound, as a functionalized building block, holds significant potential for the synthesis of novel drug candidates.
Precursor for Bioactive Molecules
Derivatives of methoxypyridine have been investigated for their activity as:
-
Gamma-Secretase Modulators (GSMs): These molecules are of interest for the treatment of Alzheimer's disease.[1][2] GSMs aim to modulate the activity of γ-secretase to reduce the production of the toxic amyloid-beta (Aβ42) peptide.[1][2] The synthesis of complex heterocyclic systems, which form the core of many GSMs, can utilize functionalized pyridine building blocks like this compound.[1][2]
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is a kinase implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[3][4] The development of selective GSK-3 inhibitors is an active area of research, and various heterocyclic compounds, including those derived from pyridines, have shown promise.[3][4]
The general role of this compound in these contexts is as a starting material for the construction of more complex molecular architectures. The ester and methoxy groups provide handles for further chemical transformations.
Logical Relationship Diagram:
Caption: The role of this compound as a versatile building block.
Conclusion
This compound is a readily accessible and versatile chemical intermediate. Its utility in the synthesis of complex heterocyclic structures makes it a compound of interest for researchers in medicinal chemistry and drug development. The established role of the methoxypyridine moiety in pharmacologically active compounds, particularly in the context of neurodegenerative diseases, suggests that this compound will continue to be a valuable tool in the quest for novel therapeutics. Further research into its applications and the biological activity of its derivatives is warranted.
References
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site [mdpi.com]
- 4. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 3-methoxypyridine-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-methoxypyridine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the readily available 3-hydroxypyridine-2-carboxylic acid.
Introduction
This compound is a substituted pyridine derivative of interest in the synthesis of complex heterocyclic molecules for pharmaceutical applications. Its structure combines a methoxy group and a methyl ester on a pyridine ring, offering multiple points for further chemical modification. The synthetic route detailed herein involves an initial Fischer esterification of 3-hydroxypyridine-2-carboxylic acid to yield Methyl 3-hydroxypyridine-2-carboxylate, followed by a selective O-methylation of the hydroxyl group to afford the target compound.
Reaction Pathway
The overall synthetic scheme is illustrated below:
Caption: Two-step synthesis of this compound.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Reaction Conditions for the Synthesis of Methyl 3-hydroxypyridine-2-carboxylate (Fischer Esterification)
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypyridine-2-carboxylic acid | [1] |
| Reagent | Methanol | [1] |
| Catalyst | Concentrated Sulfuric Acid | [1] |
| Molar Ratio (Substrate:Catalyst) | 1 : 3 | [1] |
| Solvent | Methanol (used as reagent) | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 99% | [1] |
Table 2: Reaction Conditions for the Synthesis of this compound (O-Methylation)
| Parameter | Value | Reference |
| Starting Material | Methyl 3-hydroxypyridine-2-carboxylate | General Procedure |
| Reagent | Dimethyl Sulfate | General Procedure |
| Base | Potassium Carbonate | General Procedure |
| Molar Ratio (Substrate:Reagent:Base) | 1 : 1.2 : 1.5 | General Procedure |
| Solvent | Acetone | General Procedure |
| Temperature | Reflux | General Procedure |
| Reaction Time | 12-24 hours (monitored by TLC) | General Procedure |
| Yield | Not specified (typically high) | General Procedure |
Experimental Protocols
Materials and Equipment:
-
3-Hydroxypyridine-2-carboxylic acid
-
Methanol, anhydrous
-
Concentrated sulfuric acid
-
Dimethyl sulfate
-
Potassium carbonate, anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate, anhydrous
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme caution, using a syringe or cannula for transfers. Any spills should be immediately neutralized with an ammonia solution.
Protocol 1: Synthesis of Methyl 3-hydroxypyridine-2-carboxylate
This protocol is adapted from a literature procedure for a classic Fischer esterification.[1]
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine-2-carboxylic acid (10 g, 71.9 mmol).
-
Add methanol (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (12 mL, 216 mmol) dropwise to the stirred suspension.
-
Remove the ice bath and attach a reflux condenser.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent).
-
-
Work-up and Purification:
-
After 6 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 8.5. Solid sodium bicarbonate may also be added cautiously.
-
Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 3-hydroxypyridine-2-carboxylate as a white solid.
-
Protocol 2: Synthesis of this compound
This is a general and effective protocol for the O-methylation of phenolic compounds.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-hydroxypyridine-2-carboxylate (e.g., 10.9 g, 71.2 mmol).
-
Add anhydrous acetone (150 mL).
-
Add anhydrous potassium carbonate (14.8 g, 107 mmol).
-
-
Reaction:
-
Stir the suspension vigorously.
-
Carefully add dimethyl sulfate (8.1 mL, 85.4 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
References
Application Notes and Protocols for the Purification of Methyl 3-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl 3-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of pyridine derivatives and can be adapted based on the specific impurity profile of the material.
Compound Properties and Purification Strategy
This compound is commercially available, typically with a purity of 95% or higher.[1] While its physical state at room temperature is described by some suppliers as a "Solid powder," obtaining a definitive melting or boiling point from public literature is challenging.[2] The choice of purification technique will largely depend on the nature of the impurities and the physical state of the crude material. The most common and effective methods for compounds of this class are column chromatography and recrystallization.
A general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Experimental Protocols
Column Chromatography
Column chromatography is a highly effective method for separating this compound from both more polar and less polar impurities. Silica gel is the recommended stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or petroleum ether), Ethyl acetate, Diethyl ether
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Protocol:
-
Solvent System Selection:
-
Determine an appropriate eluent system by running TLC plates with the crude material.
-
Test various ratios of a non-polar solvent (hexane or petroleum ether) and a moderately polar solvent (ethyl acetate or diethyl ether).
-
Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired product. Systems such as 25-50% diethyl ether in petroleum ether have been effective for similar compounds.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product. For example, starting with 10% ethyl acetate in hexane and gradually increasing to 30%.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Caption: Step-by-step workflow for column chromatography purification.
Recrystallization
If the crude this compound is a solid, recrystallization can be an effective purification method, particularly for removing small amounts of impurities.
Materials:
-
Crude this compound (solid)
-
Various organic solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, diethyl ether)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Screening:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Common solvent systems for pyridine derivatives include ethanol, or a two-solvent system like ethyl acetate/hexane or diethyl ether/hexane. Diethyl ether has been successfully used for recrystallizing a similar compound.[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Caption: Step-by-step workflow for recrystallization.
Data Presentation
The effectiveness of the purification should be quantified. The following table provides a template for presenting the results of different purification batches or methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent System/Conditions |
| Column Chromatography | e.g., 94 | e.g., >99 | e.g., 85 | e.g., Silica gel, 20% Ethyl Acetate in Hexane |
| Recrystallization | e.g., 96 | e.g., >99 | e.g., 90 | e.g., Diethyl Ether |
Note: The values in the table are examples and should be replaced with experimental data.
Concluding Remarks
The choice between column chromatography and recrystallization will depend on the initial purity and physical state of the this compound. For mixtures with significant impurities, column chromatography is generally the preferred first step. Recrystallization is an excellent final polishing step for solid products. It is crucial to characterize the final product by appropriate analytical methods (NMR, LC-MS, etc.) to confirm its identity and purity.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 3-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate. Its applications are particularly significant in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][4][5]
These application notes provide a detailed guide for performing the Suzuki-Miyaura coupling of Methyl 3-methoxypyridine-2-carboxylate. This substrate is a valuable building block, and its successful coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring. The protocols and data presented herein are compiled from established methodologies for similar pyridine derivatives and serve as a comprehensive starting point for reaction optimization.[4][5][6][7]
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions that have proven effective for the coupling of various pyridine derivatives and can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Notes |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst system.[4] |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective option.[4] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often enhance yields for challenging substrates.[4] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[4] |
| PdCl₂(dppf) (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 65-100 | - | Modest to Good | Conditions explored for coupling of pyridine-2-sulfonyl fluoride.[8] |
Experimental Protocols
This section provides a generalized, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (or corresponding halide) (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
The flask is then sealed with a septum.
-
-
Degassing:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This process should be repeated three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-methoxypyridine-2-carboxylate in the Synthesis of Antitumor Agents
Topic: "Methyl 3-methoxypyridine-2-carboxylate" in the Synthesis of Antitumor Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine derivatives are a prominent class of heterocyclic compounds that play a crucial role in the development of anticancer agents.[1] Their versatile structure allows for targeted modifications to interact with various biological targets implicated in cancer progression, such as kinases and receptors.[1][2] Specifically, pyridine-based compounds have been investigated as inhibitors of key signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), a critical component in tumor angiogenesis.[1][3] While direct literature on the use of "this compound" as a starting material for antitumor agents is not extensively available, a closely related analogue, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, serves as an excellent model for the synthesis and evaluation of novel pyridine-based antitumor compounds.
This document provides detailed application notes and protocols based on the successful synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which have demonstrated significant antitumor potential, particularly against triple-negative breast cancer (TNBC).[4] The methodologies presented can be adapted for the derivatization of similar pyridine carboxylate scaffolds.
Synthesis of Novel Antitumor Agents
A series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This approach allows for the introduction of various aryl and heteroaryl moieties at the 3-position of the pyridine ring, enabling the exploration of structure-activity relationships.
Synthetic Workflow
Caption: Synthetic workflow for novel pyridine derivatives.
Biological Evaluation of Antitumor Activity
The synthesized compounds were evaluated for their antitumor potential against two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, and a non-tumorigenic cell line, MCF-12A.[4]
Biological Evaluation Workflow
Caption: Workflow for biological evaluation of antitumor agents.
Quantitative Data Summary
The growth inhibitory effects of the synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives were quantified as GI50 values (the concentration required to inhibit cell growth by 50%).[4]
| Compound | R-group | GI50 MDA-MB-231 (µM) | GI50 MDA-MB-468 (µM) | GI50 MCF-12A (µM) |
| 2a | Phenyl | > 50 | > 50 | > 50 |
| 2c | 4-methoxyphenyl | 13 | 14 | > 50 |
| 2d | 4-(trifluoromethyl)phenyl | 13 | > 50 | > 50 |
| 2e | 4-cyanophenyl | 13 | 12 | > 50 |
Data sourced from Pinto, M., et al. (2021).[4]
Experimental Protocols
General Synthesis Protocol for Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (e.g., Compound 2c)[4][5]
-
Reaction Setup: In a microwave vial, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the corresponding (hetero)aryl boronic acid or ester (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and K2CO3 (2.5 equivalents).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water.
-
Reaction Conditions: Seal the vial and heat the mixture at 80 °C for 3-4 hours with stirring.
-
Work-up: After cooling to room temperature, add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Example for Compound 2c (Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate): [5]
-
Starting Materials: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (0.100 g, 0.370 mmol) and potassium 4-methoxyphenyltrifluoroborate (0.094 g, 0.440 mmol).
-
Reaction Time: 4 hours.
-
Purification: Column chromatography using 25% ether/petroleum ether.
-
Result: Yielded a white solid (0.0770 g, 70%).
Cell Growth Inhibition (Sulforhodamine B Assay)[4]
-
Cell Plating: Plate cells (MDA-MB-231, MDA-MB-468, or MCF-12A) in 96-well plates and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48 hours.
-
Fixation: Gently wash the cells with PBS and fix with 10% (w/v) trichloroacetic acid at 4 °C for 1 hour.
-
Staining: Wash the fixed cells with water and stain with 0.057% (w/v) sulforhodamine B solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the GI50 values from the dose-response curves.
Cell Proliferation (BrdU Assay)[4]
-
Cell Treatment: Seed MDA-MB-231 cells in 96-well plates and treat with the GI50 concentration of the test compound (e.g., compound 2e at 13 µM) for 24 hours.
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) labeling solution to the wells and incubate for an additional 2 hours.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA by adding FixDenat solution.
-
Antibody Incubation: Add anti-BrdU-POD antibody conjugate and incubate.
-
Substrate Reaction: Wash the wells and add the substrate solution.
-
Measurement: Measure the absorbance at 370 nm (reference wavelength 492 nm).
-
Analysis: Compare the absorbance of treated cells to untreated controls to determine the effect on proliferation.
Cell Cycle Analysis (Flow Cytometry)[4]
-
Cell Treatment: Treat MDA-MB-231 cells with the GI50 concentration of the test compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20 °C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 0.1 mg/mL RNase A and 5 µg/mL Propidium Iodide (PI).
-
Analysis: Analyze the cell cycle profile using a flow cytometer.
In Ovo Antitumor Assay (Chick Chorioallantoic Membrane - CAM)[4]
-
Egg Incubation: Incubate fertilized chicken eggs at 37 °C with 60-70% humidity.
-
Windowing: On embryonic day 3, open a small window in the eggshell to expose the CAM.
-
Cell Grafting: On day 9, gently place a silicone ring on the CAM and graft MDA-MB-231 cells onto the membrane.
-
Compound Treatment: On day 12, apply the test compound directly onto the tumor xenograft.
-
Tumor Excision: On day 16, excise the tumors from the CAM.
-
Analysis: Weigh the excised tumors and compare the weights of the treated group to the control group to assess antitumor efficacy.
Conclusion
The synthetic and biological evaluation protocols detailed here, based on the successful development of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives, provide a robust framework for the discovery of novel antitumor agents.[4] The Suzuki-Miyaura coupling is an effective method for creating a library of analogues from a pyridine carboxylate scaffold.[4] The subsequent tiered biological screening, from in vitro growth inhibition to in ovo tumor reduction, allows for the efficient identification and characterization of promising lead compounds. This approach can be readily adapted for "this compound" to explore its potential in generating novel and effective cancer therapeutics.
References
- 1. ijsat.org [ijsat.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Methyl 3-methoxypyridine-2-carboxylate as a PROTAC Linker Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[][2][3] A PROTAC molecule is composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5][6] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.[2][4] While polyethylene glycol (PEG) and alkyl chains are common linker motifs, there is growing interest in incorporating rigid or semi-rigid heterocyclic scaffolds to enhance pharmacological properties.[5][7]
Methyl 3-methoxypyridine-2-carboxylate is a promising, yet currently underexplored, precursor for the synthesis of novel PROTAC linkers. The pyridine core can offer improved aqueous solubility and metabolic stability.[7][8] The methoxy and carboxylate groups provide versatile chemical handles for synthetic elaboration into a variety of linker architectures. This document provides a conceptual framework and detailed protocols for the application of this compound as a PROTAC linker precursor.
Conceptual Advantages of a Pyridine-Based Linker
Incorporating a pyridine moiety, derivable from this compound, into a PROTAC linker can offer several advantages:
-
Improved Solubility: The nitrogen atom in the pyridine ring can be protonated at physiological pH, increasing the aqueous solubility of the often-large and hydrophobic PROTAC molecule.[8]
-
Enhanced Cell Permeability: The pyridine ring can act as a "smart" handle, being neutral at higher pH (extracellular) and becoming charged at lower pH (intracellular), potentially aiding in cell entry and lysosomal escape.
-
Rigidity and Conformational Control: A rigid aromatic core can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2]
-
Vectorial Properties: The defined geometry of the pyridine ring can provide better control over the spatial orientation of the two ligands, which is crucial for optimal ternary complex formation.
-
Metabolic Stability: Aromatic heterocycles are often more resistant to metabolic degradation compared to linear alkyl or PEG chains.[7]
Proposed Synthetic Strategy and Experimental Workflows
The conversion of this compound into a functional PROTAC linker involves a multi-step synthetic sequence. A plausible route is outlined below, which involves functionalization at the 4- or 6-position of the pyridine ring and modification of the ester group.
Caption: A conceptual workflow for the synthesis of a PROTAC using a linker derived from this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of a PROTAC linker from this compound and its subsequent incorporation into a final PROTAC molecule targeting a hypothetical protein of interest (e.g., a bromodomain-containing protein) for degradation via the Cereblon (CRBN) E3 ligase.
Protocol 1: Synthesis of 3-Methoxy-N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)picolinamide
Objective: To synthesize a key linker intermediate with an azide handle for click chemistry.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
2-(2-(2-Azidoethoxy)ethoxy)ethan-1-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis: To a solution of this compound (1.0 eq) in a 3:1 mixture of THF and water, add LiOH (1.5 eq). Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxypicolinic acid.
-
Amide Coupling: Dissolve the resulting acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes.
-
Add 2-(2-(2-Azidoethoxy)ethoxy)ethan-1-amine (1.1 eq) to the reaction mixture and stir at room temperature for 12-18 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired azide-functionalized linker.
Protocol 2: Synthesis of a Hypothetical PROTAC (PROTAC-X)
Objective: To couple the linker intermediate with a POI ligand and an E3 ligase ligand. For this example, we will use a hypothetical alkyne-functionalized JQ1 (a BET inhibitor) and a pomalidomide-based CRBN ligand.
Materials:
-
3-Methoxy-N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)picolinamide (from Protocol 1)
-
Alkyne-functionalized JQ1 (warhead)
-
Pomalidomide-alkyne (E3 ligase ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Click Reaction: In a reaction vial, dissolve the azide-functionalized linker (1.0 eq) and the alkyne-functionalized JQ1 (1.05 eq) in a 4:1 mixture of DMSO and water.
-
Add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Purification: Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC-X molecule.
Data Presentation: Evaluating PROTAC-X Performance
The efficacy of a newly synthesized PROTAC is evaluated through a series of in vitro assays. The results are typically presented in tables for clear comparison.
Table 1: In Vitro Degradation of Target Protein by PROTAC-X
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| MCF-7 | BRD4 | 25 | 92 |
| HeLa | BRD4 | 38 | 88 |
| VCaP | BRD2 | 75 | 85 |
| VCaP | BRD3 | 150 | 70 |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Table 2: Antiproliferative Activity of PROTAC-X
| Cell Line | IC₅₀ (nM) of PROTAC-X | IC₅₀ (nM) of JQ1 |
| MCF-7 | 50 | 250 |
| HeLa | 80 | 300 |
| VCaP | 120 | 450 |
-
IC₅₀: The concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Visualization
PROTACs targeting bromodomain and extra-terminal (BET) proteins like BRD4 interfere with key signaling pathways involved in cell proliferation and survival.
Caption: Mechanism of action for a hypothetical BRD4-targeting PROTAC.
Conclusion
This compound represents a versatile and valuable starting material for the synthesis of novel PROTAC linkers. The inherent properties of the pyridine scaffold can be leveraged to create PROTACs with improved physicochemical and pharmacological profiles. The synthetic routes and protocols outlined here provide a foundational strategy for researchers to explore the potential of this precursor in the development of next-generation targeted protein degraders. Further optimization of the linker length, attachment points, and overall topology will be crucial for realizing the full potential of this chemical scaffold in drug discovery.
References
- 2. chempep.com [chempep.com]
- 3. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl 3-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methoxypyridine-2-carboxylate is a versatile heterocyclic compound with applications as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agricultural industries.[1] Its structure, featuring a methoxy group and a methyl ester on a pyridine ring, allows for a variety of chemical transformations. This document provides detailed protocols for the synthesis of this compound, as well as its subsequent hydrolysis and reduction. Additionally, potential applications in drug discovery, particularly in the development of antiviral and antitumor agents, are discussed.[1]
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| CAS Number | 24059-83-4 |
| Appearance | Not specified (likely a solid or oil) |
| Boiling Point | 280.4 °C at 760 mmHg |
| Density | 1.156 g/cm³ |
| Flash Point | 123.4 °C |
Note: Physical properties are predicted or taken from chemical supplier databases and should be confirmed experimentally.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes the methylation of 3-hydroxypicolinic acid to synthesize the target compound.[2][3]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Hydroxypicolinic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-hydroxypicolinic acid (440 mg) in anhydrous DMF (4 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium hydride (60%, 253 mg) portion-wise in an ice bath.
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture again in an ice bath and add iodomethane (393 µL).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding ice.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield this compound.
Hydrolysis of this compound
This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, 3-methoxypyridine-2-carboxylic acid.[2]
Reaction Scheme:
Caption: Hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
5 N Hydrochloric acid (HCl)
-
Ether
-
Tetrahydrofuran (THF)-ethyl acetate mixed solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of this compound (112 mg) in methanol (2 mL), add a solution of sodium hydroxide.
-
Stir the mixture at room temperature overnight.
-
Evaporate the methanol under reduced pressure.
-
Dilute the residue with water.
-
Wash the aqueous layer with ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a weakly acidic pH with 5 N hydrochloric acid.
-
Extract the aqueous layer with a THF-ethyl acetate mixed solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 3-methoxypyridine-2-carboxylic acid.
Reduction of this compound
This protocol outlines the reduction of the ester to the corresponding primary alcohol, (3-methoxy-2-pyridinyl)methanol.[2]
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
-
This compound
-
Reducing agent (e.g., lithium aluminum hydride (LiAlH₄), lithium borohydride (LiBH₄), or diisobutylaluminum hydride (DIBAL-H))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Appropriate quenching solution (e.g., water, Rochelle's salt solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution or suspension of the chosen reducing agent in the appropriate anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Dissolve this compound in the anhydrous solvent and add it dropwise to the reducing agent mixture via a dropping funnel.
-
Stir the reaction at a temperature ranging from -78 °C to the solvent's reflux temperature, depending on the chosen reducing agent's reactivity.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of the appropriate quenching solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir until a precipitate forms.
-
Filter the precipitate and wash it with the extraction solvent.
-
Extract the filtrate with additional solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-methoxy-2-pyridinyl)methanol.
Application Notes
This compound serves as a valuable building block in organic synthesis.[1] The protocols provided demonstrate its utility in accessing the corresponding carboxylic acid and alcohol, which are common precursors for a wide range of derivatives.
Potential Applications in Drug Discovery:
-
Antitumor Agents: The pyridine scaffold is a common motif in many anticancer agents. While direct biological data for this compound is limited, its derivatives could be synthesized and screened for cytotoxic activity against various cancer cell lines. The hydrolysis product, 3-methoxypyridine-2-carboxylic acid, can be used in amide coupling reactions to generate a library of compounds for structure-activity relationship (SAR) studies.
-
Antiviral Agents: This compound is also considered an intermediate in the synthesis of potential antiviral agents.[1] The ester, carboxylic acid, or alcohol can be elaborated into more complex heterocyclic systems that may exhibit antiviral properties.
-
BACE1 Inhibitors for Neurodegenerative Diseases: The patent literature indicates that derivatives of this compound have been investigated as BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) inhibitors, which are a target for the treatment of Alzheimer's disease.[2] This suggests that this compound is a relevant starting material for the synthesis of compounds aimed at treating neurodegenerative disorders.
Workflow for Derivative Synthesis and Evaluation
The following workflow illustrates a potential path from this compound to the identification of biologically active derivatives.
References
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-methoxypyridine-2-carboxylate
Document ID: ANP-M3MPC-20251227 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
**Abstract
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of Methyl 3-methoxypyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule has been optimized for larger scale production, focusing on safety, efficiency, and product purity. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals in a laboratory or pilot plant setting. The described synthetic route is a one-step process commencing with the Fischer esterification of 3-methoxypyridine-2-carboxylic acid. This approach was selected for its scalability and use of readily available starting materials.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The ability to produce this intermediate on a larger scale is crucial for advancing drug development programs. This document outlines a robust and scalable procedure for the synthesis of this compound from 3-methoxypyridine-2-carboxylic acid via a Fischer esterification. The protocol includes a laboratory-scale synthesis for initial proof-of-concept and a detailed guide for scaling up the process to a pilot plant level.
Synthetic Pathway
The synthesis of this compound is achieved through the acid-catalyzed esterification of 3-methoxypyridine-2-carboxylic acid with methanol. Concentrated sulfuric acid is employed as the catalyst.
Reaction Scheme:
Experimental Protocols
This protocol is adapted from the synthesis of a similar compound, methyl 3-hydroxy-2-pyridinecarboxylate.[1][2]
Materials and Equipment:
-
3-methoxypyridine-2-carboxylic acid (10.0 g, 65.3 mmol)
-
Methanol (150 mL)
-
Concentrated Sulfuric Acid (98%, 6.0 mL, 113 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 3-methoxypyridine-2-carboxylic acid (10.0 g, 65.3 mmol) and methanol (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (6.0 mL) dropwise to the stirred suspension.
-
Remove the ice bath and heat the mixture to reflux. Maintain reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.
-
Carefully pour the concentrated mixture into a beaker containing 200 mL of ice-water.
-
Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain this compound.
Materials and Equipment:
-
3-methoxypyridine-2-carboxylic acid (1.0 kg, 6.53 mol)
-
Methanol (15 L)
-
Concentrated Sulfuric Acid (98%, 0.6 L, 11.3 mol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
20 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel/pump
-
Extraction vessel
-
Filtration unit
-
Large-scale rotary evaporator or vacuum distillation setup
Procedure:
-
Charge the 20 L reactor with 3-methoxypyridine-2-carboxylic acid (1.0 kg) and methanol (15 L).
-
Start the overhead stirrer and cool the reactor contents to 0-5 °C.
-
Slowly add concentrated sulfuric acid (0.6 L) via an addition funnel or pump over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours.
-
Monitor the reaction completion using in-process controls (e.g., HPLC).
-
Cool the reactor contents to 20-25 °C.
-
Distill off approximately half of the methanol under reduced pressure.
-
Transfer the concentrated reaction mixture to an extraction vessel containing 20 L of ice-water.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution with vigorous stirring to neutralize the mixture to a pH of ~8. Caution: This neutralization is exothermic and will release CO₂ gas. Ensure adequate venting.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 L).
-
Combine the organic extracts and wash with brine (5 L).
-
Dry the combined organic phase by passing it through an in-line drying cartridge or by stirring with anhydrous sodium sulfate followed by filtration.
-
Concentrate the organic solution under reduced pressure to afford the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization from an appropriate solvent system.
Data Presentation
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (1 kg) |
| Reactants | ||
| 3-methoxypyridine-2-carboxylic acid | 10.0 g (65.3 mmol) | 1.0 kg (6.53 mol) |
| Methanol | 150 mL | 15 L |
| Concentrated Sulfuric Acid | 6.0 mL (113 mmol) | 0.6 L (11.3 mol) |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | 0-5 °C |
| Reflux Temperature | ~65 °C | ~65 °C |
| Reaction Time | 6-8 hours | 8-12 hours |
| Work-up | ||
| Quenching Volume | 200 mL ice-water | 20 L ice-water |
| Extraction Solvent Volume | 3 x 100 mL Ethyl Acetate | 3 x 10 L Ethyl Acetate |
| Expected Product | ||
| Theoretical Yield | 10.9 g | 1.09 kg |
| Purity (after purification) | >98% | >98% |
Mandatory Visualization
Caption: Workflow for the scale-up of this compound synthesis.
Safety and Scale-Up Considerations
-
Exothermicity: The addition of concentrated sulfuric acid to methanol is highly exothermic. On a larger scale, the rate of addition must be carefully controlled to manage the heat generated. Efficient cooling and continuous monitoring of the internal temperature are critical. The neutralization of the acidic reaction mixture with a bicarbonate base is also exothermic and produces gas; slow addition and adequate venting are essential.
-
Material Handling: Handling large quantities of flammable solvents like methanol and ethyl acetate, as well as corrosive concentrated sulfuric acid, requires appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and adherence to standard operating procedures for chemical handling.
-
Process Monitoring: In-process controls (IPCs) such as HPLC are more critical at a larger scale to track reaction progress and impurity formation accurately. This allows for timely adjustments and ensures the reaction goes to completion before initiating the work-up.
-
Work-up and Isolation: Phase separations in large vessels can be slower and more challenging than in a laboratory separatory funnel. The design of the extraction vessel and the stirring parameters are important for efficient extraction.
-
Purification: The choice of purification method may need to be adapted for scale-up. While column chromatography is common in the lab, it can be costly and time-consuming on a large scale. Vacuum distillation or recrystallization are often more practical and economical methods for purifying multi-kilogram quantities of the product.
Conclusion
The Fischer esterification of 3-methoxypyridine-2-carboxylic acid provides a direct and scalable route to this compound. The protocols detailed in this document offer a clear pathway for transitioning from laboratory-scale synthesis to pilot plant production. Careful attention to safety, process control, and the specific challenges of scale-up are paramount for the successful and efficient manufacturing of this important chemical intermediate.
References
Application Notes and Protocols for the Characterization of Methyl 3-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxypyridine-2-carboxylate (CAS No. 24059-83-4) is a pyridine derivative of interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. Its chemical formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . Accurate and thorough analytical characterization is crucial for ensuring the identity, purity, and quality of this compound in research and development settings.
These application notes provide a comprehensive overview of the key analytical methods for the characterization of this compound. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (HPLC and GC-MS) are presented. The provided data and methodologies serve as a guide for researchers to perform and interpret analytical results for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the characterization of this compound.
Table 1: NMR Spectroscopic Data
| Parameter | ¹H-NMR (400 MHz, CDCl₃) [1] | ¹³C-NMR (Expected) |
| Chemical Shift (δ) / ppm | 3.85 (s, 3H, -OCH₃) | 52.0 - 53.0 (-COOCH₃) |
| 3.90 (s, 3H, -OCH₃) | 55.0 - 56.0 (-OCH₃) | |
| 7.30 (dd, J=1.2, 8.6 Hz, 1H, H-5) | 118.0 - 120.0 (C-5) | |
| 7.35 (dd, J=4.4, 8.6 Hz, 1H, H-4) | 125.0 - 127.0 (C-4) | |
| 8.20 (dd, J=1.2, 4.4 Hz, 1H, H-6) | 140.0 - 142.0 (C-6) | |
| 145.0 - 147.0 (C-2) | ||
| 155.0 - 157.0 (C-3) | ||
| 165.0 - 167.0 (C=O) |
Note: Expected ¹³C-NMR chemical shifts are estimated based on data for structurally similar compounds.
Table 2: IR and Mass Spectrometry Data
| Analytical Method | Parameter | Expected Value |
| IR Spectroscopy | Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 | |
| C-H (aliphatic) | 3000 - 2850 | |
| C=O (ester) | 1735 - 1715 | |
| C=C, C=N (aromatic ring) | 1600 - 1450 | |
| C-O (ester) | 1300 - 1100 | |
| C-O (ether) | 1275 - 1200 | |
| Mass Spectrometry (EI) | m/z | Interpretation |
| 167 | [M]⁺ (Molecular Ion) | |
| 136 | [M - OCH₃]⁺ | |
| 108 | [M - COOCH₃]⁺ | |
| 78 | [Pyridine ring fragment]⁺ |
Note: Expected IR absorption frequencies and mass spectrometry fragmentation patterns are based on typical values for similar pyridine and ester compounds.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
-
¹H-NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
-
-
¹³C-NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans or more).
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol)
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade)
Instrumentation:
-
Mass Spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Direct Infusion (or GC Introduction):
-
For direct infusion, introduce the sample solution into the ion source at a constant flow rate.
-
For GC-MS, inject the sample solution into the GC, where it will be vaporized and separated before entering the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum in EI mode (typically at 70 eV).
-
Scan a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and determine its retention time.
Materials:
-
This compound sample
-
Acetonitrile and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Proposed Protocol (may require optimization):
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A starting point could be 30:70 (Acetonitrile:Water), with a linear gradient to 70:30 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Determine the retention time of the main peak.
-
Calculate the purity by peak area percentage.
-
Visualizations
Caption: Workflow for the synthesis and analytical characterization.
Caption: Analytical methods for compound characterization.
References
Application Notes and Protocols: The Role of Pyridine Derivatives in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: While a specific, widespread application for "Methyl 3-methoxypyridine-2-carboxylate" in solid-phase peptide synthesis (SPPS) is not extensively documented in scientific literature, the broader class of pyridine derivatives plays a crucial and multifaceted role in modern peptide synthesis. These compounds are integral as bases, components of coupling reagents, and specialized scaffolds, contributing to enhanced coupling efficiency, suppression of side reactions like racemization, and the synthesis of complex peptide architectures.
This document provides a detailed overview of the applications of various pyridine derivatives in SPPS, complete with quantitative data, detailed experimental protocols, and workflow diagrams to illustrate their utility in peptide research and drug development.
Pyridine Derivatives as Organic Bases in SPPS
Pyridine and its sterically hindered derivatives, such as N,N-Diisopropylethylamine (DIPEA) and 2,4,6-collidine, are commonly used as non-nucleophilic bases in SPPS. Their primary role is to neutralize the protonated N-terminus of the growing peptide chain after the Fmoc-deprotection step and to facilitate the activation of the incoming amino acid's carboxyl group.
Racemization Suppression with Hindered Pyridine Bases
Racemization of amino acids during activation and coupling is a significant side reaction in SPPS, particularly for sensitive residues like cysteine and histidine. The choice of base can have a substantial impact on the level of epimerization. Sterically hindered bases, such as 2,4,6-collidine, have been shown to be effective in minimizing racemization, especially in high-energy methods like microwave-assisted SPPS.[1][2][3]
Quantitative Data: Effect of Base on Cysteine Racemization
| Amino Acid | Coupling Conditions | Base | % D-Amino Acid (Racemization) | Reference |
| Cysteine | Microwave-assisted SPPS | N-Methylmorpholine (NMM) | ~50% | [3] |
| Cysteine | Microwave-assisted SPPS | 2,4,6-Collidine | Significantly Suppressed | [1][2][3] |
Protocol: Capping with Acetic Anhydride and Pyridine
Unreacted free amines on the growing peptide chain can lead to deletion sequences. A capping step is often employed to permanently block these unreacted sites. A common capping solution utilizes acetic anhydride and a base like pyridine.
Experimental Protocol:
-
Resin Washing: Following a coupling step, wash the resin-bound peptide thoroughly with DMF (3 x 10 mL/g of resin).
-
Capping Solution Preparation: Prepare the capping solution by combining acetic anhydride and pyridine in a 3:2 ratio immediately before use.[4]
-
Capping Reaction: Add the capping solution to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 30 minutes.[4]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (4 x 10 mL/g of resin) to remove excess reagents.[4]
-
Confirmation: A qualitative test, such as the Kaiser test, can be performed to confirm the absence of free primary amines.
Pyridine Moieties in Coupling Reagents
Several highly efficient coupling reagents incorporate a pyridine-derived moiety, namely the 7-azabenzotriazole (OAt) group. The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance during the coupling reaction, which can accelerate the reaction rate and suppress racemization.[5]
Overview of Pyridine-Based Coupling Reagents
Phosphonium salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are widely used for their high reactivity, especially in coupling sterically hindered or N-methylated amino acids.[5][6][7]
Data Presentation: Comparison of Common Coupling Reagents
| Reagent | Class | Key Advantages | Potential Disadvantages |
| PyAOP | Phosphonium Salt | Excellent for hindered couplings, fragment condensation, and cyclization. No guanidinylation side reaction.[5] | Higher cost. Solutions should be prepared fresh. |
| PyBOP | Phosphonium Salt | Efficient for standard couplings. Byproducts are not carcinogenic. No guanidinylation side reaction.[5][7] | Less reactive than PyAOP for some difficult couplings. |
| HATU | Uronium/Aminium Salt | Very high reactivity, often used for difficult sequences. | Can cause guanidinylation of the N-terminus. |
| HBTU | Uronium/Aminium Salt | Good efficiency for standard couplings, cost-effective. | Less reactive than HATU; potential for guanidinylation. |
Protocol: Coupling with PyAOP
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using PyAOP.
Experimental Protocol:
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Resin Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (1.1 to 1.5 equivalents relative to resin loading) and PyAOP (1.1 to 1.5 equivalents) in DMF.[8][9]
-
Base Addition: Add DIPEA (2.2 to 3 equivalents) to the activation mixture.[8][9] For racemization-prone amino acids, 1.1 equivalents of 0.5 M HOAt in DMF can be added.[8]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 10-60 minutes, or until a negative Kaiser test is observed.[8]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) to remove excess reagents and byproducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Peptide Synthesis: An Introduction | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reaction with Methyl 3-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the reaction of methyl 3-methoxypyridine-2-carboxylate with a methyl Grignard reagent (methylmagnesium bromide) to synthesize 1-(3-methoxypyridin-2-yl)ethanone. This product is a valuable building block in medicinal chemistry, as the substituted pyridine motif is a common scaffold in a wide range of biologically active compounds. The methoxypyridine core, in particular, has been explored in the development of novel therapeutics, including kinase inhibitors and modulators of other key signaling pathways. Careful control of the reaction conditions is crucial to favor the formation of the desired ketone over the tertiary alcohol, which can result from a double addition of the Grignard reagent.
Reaction Scheme
The primary transformation involves the nucleophilic addition of the methyl group from the Grignard reagent to the ester carbonyl of this compound. The initial tetrahedral intermediate can then collapse to form the ketone, 1-(3-methoxypyridin-2-yl)ethanone.
Caption: Reaction of this compound with MeMgBr.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 1-(3-methoxypyridin-2-yl)ethanone. Please note that the yield is highly dependent on the precise reaction conditions, particularly temperature and the rate of addition of the Grignard reagent.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Reagent | Methylmagnesium bromide (in THF) | Typically a 1.0 - 3.0 M solution in THF is used. |
| Stoichiometry | 1.0 - 1.2 equivalents of MeMgBr | A slight excess of the Grignard reagent is often used to ensure complete consumption of the starting material. A larger excess will favor the formation of the tertiary alcohol. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | The solvent must be strictly anhydrous to prevent quenching of the Grignard reagent. |
| Reaction Temperature | -78 °C to 0 °C | Low temperature is critical to favor the formation of the ketone and minimize the double addition product. |
| Reaction Time | 1 - 3 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
| Product | 1-(3-methoxypyridin-2-yl)ethanone | - |
| Typical Yield | 60-80% | This is an estimated yield based on analogous reactions and is highly dependent on the successful control of the reaction conditions to favor mono-addition. |
| Purification Method | Silica Gel Column Chromatography | Typically using a gradient of ethyl acetate in hexanes. |
Experimental Protocol
This protocol describes a general method for the synthesis of 1-(3-methoxypyridin-2-yl)ethanone. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. All solvents and reagents should be anhydrous.
Materials and Reagents:
-
This compound
-
Methylmagnesium bromide (solution in THF, e.g., 3.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (to make an approximately 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
Slowly add the methylmagnesium bromide solution (1.1 equiv) dropwise to the stirred solution of the ester via syringe over a period of 30-60 minutes.
-
Maintain the internal temperature below -70 °C during the addition. A rapid increase in temperature can lead to the formation of the tertiary alcohol byproduct.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.
-
-
Quenching:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature with vigorous stirring.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10-30% ethyl acetate in hexanes) to afford pure 1-(3-methoxypyridin-2-yl)ethanone.
-
Experimental Workflow
Caption: Workflow for the synthesis of 1-(3-methoxypyridin-2-yl)ethanone.
Troubleshooting and Side Reactions
The primary challenge in this reaction is to prevent the second addition of the Grignard reagent to the newly formed ketone, which leads to the formation of 2-(3-methoxypyridin-2-yl)propan-2-ol.
Potential Side Reactions and Solutions:
| Side Reaction/Issue | Cause | Solution |
| Formation of Tertiary Alcohol | The ketone intermediate is more reactive than the starting ester. High local concentrations of the Grignard reagent or elevated temperatures favor the second addition. | Maintain a low reaction temperature (-78 °C). Add the Grignard reagent slowly and dropwise to the stirred solution of the ester. Use a slight excess (1.0-1.2 equivalents) of the Grignard reagent. |
| Low or No Reaction | The Grignard reagent may have been quenched by moisture or acidic protons. The magnesium surface may be passivated. | Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents and reagents. If preparing the Grignard reagent in situ, ensure the magnesium is activated. |
| Recovery of Starting Material | Insufficient Grignard reagent or incomplete reaction. | Titrate the Grignard reagent before use to determine its exact concentration. Allow for a sufficient reaction time and monitor the reaction progress carefully. |
Logical Relationship of Side Product Formation
Caption: Formation of desired ketone vs. tertiary alcohol byproduct.
Conclusion
The Grignard reaction of this compound with methylmagnesium bromide provides an effective route to 1-(3-methoxypyridin-2-yl)ethanone, a key intermediate for drug discovery. The success of this synthesis hinges on the careful control of reaction parameters, particularly temperature and the rate of Grignard reagent addition, to favor the formation of the desired ketone. The protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers in the pharmaceutical and chemical industries.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Methyl 3-methoxypyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Methyl 3-methoxypyridine-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary routes for the synthesis of this compound.
-
Route 1: Esterification followed by O-methylation. This is a well-documented approach that begins with the esterification of 3-hydroxypyridine-2-carboxylic acid to yield methyl 3-hydroxypyridine-2-carboxylate. This intermediate is then subjected to O-methylation to afford the final product.
-
Route 2: Carboxylation of a methoxypyridine precursor. This route starts with a pre-methoxylated pyridine derivative, such as 2-chloro-3-methoxypyridine, followed by the introduction of the methyl carboxylate group. This pathway is generally less detailed in available literature.
This guide will focus on optimizing the more extensively documented Route 1 .
Q2: I am experiencing low yields in the initial esterification of 3-hydroxypyridine-2-carboxylic acid. What are the likely causes and solutions?
Low yields in the Fischer esterification of pyridine carboxylic acids can often be attributed to incomplete reaction or challenging work-up. Here are some common issues and troubleshooting tips:
-
Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is used. Typically, at least 3 equivalents are recommended to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction often requires refluxing for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Water Removal: The Fischer esterification is an equilibrium reaction. While using a large excess of methanol helps to shift the equilibrium, any water present in the reagents or formed during the reaction can hinder conversion. Using anhydrous methanol and thoroughly dried glassware is crucial.
-
Work-up and pH Adjustment: During work-up, careful neutralization is critical. The product is soluble in both acidic and organic layers. Adjusting the pH to approximately 8.5 with a saturated sodium bicarbonate solution is essential for efficient extraction into an organic solvent like ethyl acetate.
Q3: My main challenge is the selective O-methylation of methyl 3-hydroxypyridine-2-carboxylate. I am observing significant N-methylation. How can I improve the selectivity?
Chemoselective O-methylation of hydroxypyridines is a known challenge due to the competing nucleophilicity of the pyridine ring nitrogen.[1] The choice of methylating agent and reaction conditions is critical to favor O-methylation over N-methylation.
-
Diazomethane in tert-Butanol: This method is reported to be highly effective for the selective O-methylation of 3-hydroxypyridine derivatives, yielding the desired 3-methoxy products in good to excellent yields (54-94%) with minimal (<3%) N-methylation byproducts.[1] The use of tert-butanol as a solvent is key to this selectivity.
-
Temperature Control: Reaction temperature is a critical parameter. Running the methylation at a lower temperature (e.g., -20°C to room temperature) favors O-methylation. Higher temperatures tend to increase the formation of the N-methylated byproduct.[1]
-
Other Methylating Agents: While reagents like dimethyl sulfate and methyl iodide are commonly used, they often lead to a mixture of O- and N-methylated products.[1] If using these reagents, careful optimization of the base, solvent, and temperature is necessary to maximize the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Esterification Step | Incomplete reaction due to insufficient catalyst or reaction time. | Use at least 3 equivalents of a strong acid catalyst (e.g., H₂SO₄). Monitor reaction by TLC and ensure it goes to completion. |
| Re-hydrolysis of the ester during work-up. | Carefully adjust the pH to ~8.5 with saturated NaHCO₃ solution during aqueous work-up to ensure the product is in its free base form for extraction. | |
| Presence of water in reagents. | Use anhydrous methanol and ensure all glassware is thoroughly dried before starting the reaction. | |
| Low Yield in O-Methylation Step | Competing N-methylation of the pyridine ring. | Use ethereal-diazomethane in a tert-butanol/ether solvent system. This has been shown to be highly selective for O-methylation.[1] |
| Suboptimal reaction temperature. | Maintain a low temperature during the addition of the methylating agent and allow the reaction to warm slowly. For diazomethane, starting at -20°C is recommended.[1] | |
| Incomplete reaction. | Use a sufficient excess of the methylating agent (e.g., 10 equivalents of diazomethane).[1] Monitor the reaction by TLC to confirm the consumption of the starting material. | |
| Difficult Purification of Final Product | Presence of N-methylated isomer. | The O- and N-methylated isomers can be difficult to separate by standard column chromatography. Using a highly selective methylation method is the best approach to avoid this issue. If separation is necessary, consider preparative HPLC. |
| Hydrolysis of the ester group during work-up or purification. | Avoid strongly acidic or basic conditions during purification. Use a neutral or slightly basic aqueous wash during work-up. Ensure solvents for chromatography are neutral. | |
| Residual starting material (methyl 3-hydroxypyridine-2-carboxylate). | Optimize the methylation reaction conditions (time, temperature, reagent equivalents) to drive the reaction to completion. |
Experimental Protocols
Route 1: Synthesis of this compound
References
Troubleshooting low yield in "Methyl 3-methoxypyridine-2-carboxylate" reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 3-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and cost-effective synthetic route is a two-step process. First, the oxidation of the corresponding methylpyridine, 3-methoxy-2-methylpyridine, to 3-methoxypyridine-2-carboxylic acid. This is followed by a Fischer esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst to yield the final ester product.
Q2: What are the critical parameters that influence the overall yield?
A2: For the oxidation step, the key parameters are the choice of oxidizing agent, reaction temperature, and reaction time. Over-oxidation is a significant risk. For the esterification step, the reaction equilibrium is critical. This is influenced by the concentration of reactants (using excess methanol is common), the effectiveness of the acid catalyst, and the removal of water as it is formed.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring both steps. For the oxidation, you will observe the disappearance of the starting methylpyridine and the appearance of the more polar carboxylic acid (which will likely have a lower Rf value). For the esterification, you will see the conversion of the polar carboxylic acid to the less polar ester product (which will have a higher Rf value). Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through an oxidation followed by an esterification.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
Part 1: Oxidation of 3-Methoxy-2-methylpyridine
Q: My oxidation reaction is incomplete, and I have a significant amount of starting material left. What should I do?
A: An incomplete reaction can be due to several factors. Here's a systematic approach to troubleshoot:
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., KMnO4).
-
Low Reaction Temperature: The oxidation of the methyl group on the pyridine ring often requires elevated temperatures. Gradually increase the reaction temperature and monitor the progress by TLC.
-
Insufficient Reaction Time: These reactions can be slow. Extend the reaction time and continue to monitor until the starting material is consumed.
| Parameter | Recommendation |
| Molar ratio of KMnO4 | 1.5 - 2.0 equivalents |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
Q: The yield of my carboxylic acid is very low, and I observe a complex mixture of byproducts. What could be the cause?
A: A low yield with multiple byproducts often points to over-oxidation or side reactions.
-
Over-oxidation: Excessive heat or a large excess of the oxidizing agent can lead to the degradation of the pyridine ring.[1] Consider reducing the reaction temperature or adding the oxidant portion-wise to maintain better control.
-
Reaction with Methoxy Group: While the methyl group is the primary site of oxidation, the methoxy group could be susceptible to cleavage under harsh oxidative conditions. Using a milder oxidant or more controlled reaction conditions can mitigate this.
Part 2: Fischer Esterification
Q: My esterification reaction is not going to completion, and I have a lot of unreacted carboxylic acid.
A: Fischer esterification is an equilibrium-driven process. To favor the formation of the ester, you need to shift the equilibrium to the product side.[2][3]
-
Use of Excess Alcohol: The most common strategy is to use a large excess of methanol, which also serves as the solvent.[2][3] This drives the equilibrium towards the ester.
-
Removal of Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[3] While challenging on a small scale, for larger scales, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Catalyst Inactivation: Ensure your acid catalyst (e.g., sulfuric acid) is not neutralized by any basic functionality in your starting material or contaminants.
| Parameter | Recommendation |
| Methanol | Use as solvent (large excess) |
| H2SO4 (conc.) | 0.1 - 0.3 equivalents |
| Reaction | Reflux |
| Reaction Time | 4-24 hours |
Q: I am having difficulty purifying my final product, this compound.
A: Purification challenges often arise from unreacted starting materials or byproducts from the esterification.
-
Neutralization and Extraction: After the reaction, carefully neutralize the excess acid with a base like sodium bicarbonate. The ester can then be extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Column Chromatography: If simple extraction does not yield a pure product, silica gel column chromatography is an effective purification method. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Methoxypyridine-2-carboxylic acid (Exemplary Protocol)
This protocol is adapted from general procedures for the oxidation of alkylpyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-methylpyridine (1.0 eq) in water.
-
Addition of Oxidant: Heat the solution to 80-90°C. Slowly add potassium permanganate (KMnO4) (1.5-2.0 eq) in small portions over 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
Reaction: After the addition is complete, continue heating the mixture at 90-100°C for 4-8 hours, or until TLC analysis shows the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Isolation: Combine the filtrates and acidify with concentrated HCl to a pH of 3-4. The product, 3-methoxypyridine-2-carboxylic acid, should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be recrystallized if necessary.
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol is based on the esterification of similar pyridine carboxylic acids.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-methoxypyridine-2-carboxylic acid (1.0 eq) in methanol (used in large excess, e.g., 10-20 times the weight of the acid).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~8). Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by silica gel column chromatography if needed.
References
Technical Support Center: Methyl 3-methoxypyridine-2-carboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and analysis of Methyl 3-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound shows a significant amount of an acidic impurity. What is the likely cause and how can I resolve this?
A1: The most probable acidic impurity is the unreacted starting material, 3-methoxypyridine-2-carboxylic acid . This typically arises from incomplete esterification or hydrolysis of the final product.
Troubleshooting Steps:
-
Drive the Equilibrium: The Fischer esterification, a common method for this synthesis, is a reversible reaction. To favor the formation of the ester, use a large excess of methanol (which can also serve as the solvent) and/or remove water as it forms, for instance, by using a Dean-Stark apparatus.[1][2]
-
Check Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature to reach completion.
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the ester back to the carboxylic acid.[1] Use anhydrous reagents and solvents, and protect the reaction from atmospheric moisture.
-
Purification: A basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up will help remove the unreacted carboxylic acid.
Q2: I am observing an unknown peak in my HPLC/GC analysis. What are other potential side products I should consider?
A2: Besides the starting carboxylic acid, several other side products could be present depending on the synthetic route.
-
Positional Isomers: Depending on the initial synthesis of the pyridine ring, isomers such as methyl 3-methoxypyridine-4-carboxylate or methyl 5-methoxypyridine-2-carboxylate might be formed. Their formation is highly dependent on the regioselectivity of the reactions used to build the substituted pyridine core.
-
Byproducts from Precursor Synthesis: Impurities from the synthesis of 3-methoxypyridine-2-carboxylic acid can be carried through. For example, if a Hammick reaction was used, byproducts from this reaction could be present.[3][4]
-
Demethylation/Over-methylation: Although less common under standard esterification conditions, harsh reagents or temperatures could potentially lead to the removal of the methoxy group (forming a hydroxy-pyridine derivative) or the addition of a second methyl group on the ring or nitrogen.
-
Residual Solvents and Reagents: Always consider the presence of residual solvents (e.g., methanol, toluene) or catalysts.
Q3: How can I best analyze the purity of my this compound and quantify the impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the target compound and potential non-volatile impurities like the starting carboxylic acid and positional isomers.
-
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile components, including the final product, residual solvents, and certain volatile side products. MS provides valuable structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the desired product and identifying impurities if they are present in sufficient quantities (>1%).
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ester functional group (carbonyl stretch typically around 1720 cm⁻¹).[3]
Impurity Profile Summary
The following table summarizes potential impurities, their likely sources, and recommended analytical techniques for detection.
| Impurity Name | Chemical Structure | Likely Source | Recommended Analytical Technique(s) |
| 3-Methoxypyridine-2-carboxylic acid | COC1=C(C(=O)O)N=CC=C1 | Incomplete esterification, hydrolysis | HPLC, ¹H NMR |
| Positional Isomers (e.g., methyl 3-methoxypyridine-4-carboxylate) | COC1=CN=C(C=C1)C(=O)OC | Lack of regioselectivity in pyridine synthesis | HPLC, GC-MS, ¹H NMR |
| Methanol | CO | Residual solvent from esterification | GC, ¹H NMR |
| Sulfuric Acid (or other acid catalyst) | H₂SO₄ | Residual catalyst | pH measurement, Ion Chromatography |
Experimental Protocols
Protocol: HPLC Analysis of this compound Purity
This protocol provides a general method for the purity analysis. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (or as determined by UV scan of the main compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The retention time of this compound will be the major peak.
-
The starting material, 3-methoxypyridine-2-carboxylic acid, being more polar, is expected to elute earlier.
-
Calculate the area percentage of each peak to determine the relative purity.
-
Visualizations
Caption: A typical workflow for the synthesis of this compound via Fischer Esterification.
Caption: A troubleshooting decision tree for addressing low purity issues in the synthesis of the target compound.
References
Technical Support Center: Purification of Methyl 3-methoxypyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of "Methyl 3-methoxypyridine-2-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, byproducts of the reaction, or degradation of the product. In a typical synthesis involving the methylation of 3-hydroxypicolinic acid, potential impurities include:
-
3-hydroxypicolinic acid: Incomplete methylation will result in the presence of the starting material.
-
Over-methylated byproducts: Methylation at other positions on the pyridine ring, though less likely, can occur.
-
3-methoxypyridine-2-carboxylic acid: Hydrolysis of the methyl ester group back to the carboxylic acid can occur if the reaction or work-up conditions are not anhydrous.[1]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. A suitable mobile phase for TLC analysis of this compound can be a mixture of ethyl acetate and hexanes. By spotting the crude mixture, fractions from purification, and a pure standard (if available), you can track the separation of the desired product from impurities.
Q3: What analytical techniques are recommended for assessing the final purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended techniques for final purity assessment.
-
HPLC: Provides quantitative data on the percentage of purity.
-
¹H and ¹³C NMR: Confirms the structure of the compound and can reveal the presence of impurities. The ¹H-NMR spectrum for this compound should show characteristic peaks.[1]
Troubleshooting Guides
Recrystallization
Issue: Low recovery of crystals after recrystallization.
| Potential Cause | Suggested Solution |
| Solvent Choice: The compound is too soluble in the chosen solvent at low temperatures. | Screen for a less polar solvent or a solvent mixture. The ideal solvent should dissolve the compound when hot but have low solubility when cold. |
| Volume of Solvent: Too much solvent was used, keeping the compound dissolved even at low temperatures. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. If too much was added, carefully evaporate some of the solvent. |
| Cooling Process: The solution was cooled too rapidly, leading to the formation of fine crystals or oiling out. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
Issue: The product "oils out" instead of crystallizing.
| Potential Cause | Suggested Solution |
| High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation. | First, attempt purification by column chromatography to remove the bulk of the impurities, and then proceed with recrystallization. |
| Melting Point: The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| Supersaturation: The solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly. |
Column Chromatography
Issue: Poor separation of the product from impurities.
| Potential Cause | Suggested Solution |
| Incorrect Mobile Phase: The polarity of the eluent is too high, causing all compounds to elute quickly, or too low, resulting in slow elution and band broadening. | Optimize the mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. |
| Column Overloading: Too much crude material was loaded onto the column. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Improper Column Packing: The silica gel was not packed uniformly, leading to channeling. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.
| Parameter | Recommended Condition |
| Column: | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase: | A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate: | 1.0 mL/min |
| Detection: | UV at 254 nm and 280 nm |
| Injection Volume: | 10 µL |
| Column Temperature: | 30 °C |
Visualizations
Caption: Decision workflow for the purification of this compound.
References
"Methyl 3-methoxypyridine-2-carboxylate" stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Methyl 3-methoxypyridine-2-carboxylate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term storage conditions for solid this compound?
For short-term storage, solid this compound should be kept at room temperature in a well-sealed container.[1][2] It is also advisable to store it in a dry and shady location to prevent degradation from moisture and light.[3]
Q2: How should I store this compound for long-term use?
For long-term stability of the solid powder, storage at -20°C is recommended, which can preserve the compound for up to three years.[2]
Q3: What are the storage recommendations for this compound once it is dissolved in a solvent?
Solutions of this compound are less stable than the solid form. It is recommended to store solutions at -80°C, which can maintain their integrity for up to one year.[2] Always use a tightly sealed container to prevent solvent evaporation and contamination.
Q4: Is this compound sensitive to light or air?
While specific data on light and air sensitivity is limited, general best practices for pyridine derivatives suggest minimizing exposure. Storing the compound in a shady place or using amber vials can protect it from potential light-induced degradation.[3] While not reported as overtly air-sensitive, keeping the container tightly sealed is recommended to prevent moisture absorption and potential oxidation.
Q5: What are the initial signs of degradation?
Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, precipitation or a color change may indicate degradation or contamination. If you suspect degradation, it is advisable to verify the purity of the compound using analytical methods such as HPLC or NMR.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions. If stored improperly, consider using a fresh batch of the compound. Run an analytical check (e.g., HPLC, NMR) on the current stock to assess purity. |
| Contamination of the compound. | Use fresh, unopened stock if available. Ensure proper handling techniques to avoid introducing contaminants. | |
| Difficulty dissolving the compound | Compound has degraded or absorbed moisture. | Try gentle warming and sonication to aid dissolution.[2] If solubility issues persist, this may indicate degradation, and a fresh sample should be used. |
| Incorrect solvent choice. | The compound is soluble in DMSO.[2] Ensure you are using an appropriate solvent at a suitable concentration. | |
| Unexpected side products in reactions | Hydrolysis of the ester group. | Ensure anhydrous conditions during your reaction setup if water can interfere with the desired chemistry. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with incompatible substances. | Store the compound away from strong acids, bases, and oxidizing agents.[3] |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | Room Temperature | Short-term | [1][2] |
| Solid Powder | -20°C | Up to 3 years | [2] |
| In Solvent | -80°C | Up to 1 year | [2] |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
Objective: To determine the stability of this compound under conditions relevant to experimental use and storage.
Materials:
-
This compound
-
Appropriate solvents (e.g., DMSO, acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer
-
Temperature-controlled chambers/incubators
-
Light exposure chamber (optional)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of this compound in a chosen solvent.
-
Immediately perform HPLC and NMR analysis to establish the initial purity and characteristics of the compound. This will serve as the baseline.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several vials.
-
Prepare additional samples of the solid compound in separate vials.
-
-
Storage Conditions to be Tested (Suggested):
-
Temperature:
-
Solid and solution at -80°C
-
Solid and solution at -20°C
-
Solid and solution at 4°C
-
Solid and solution at Room Temperature (e.g., 25°C)
-
Solid and solution at an elevated temperature (e.g., 40°C)
-
-
Light Exposure:
-
Wrap a set of vials in aluminum foil to serve as dark controls.
-
Expose another set of vials to ambient lab light and/or a controlled light source.
-
-
Atmosphere:
-
Store a set of samples under an inert atmosphere (e.g., purge vials with nitrogen).
-
Store a parallel set under normal atmospheric conditions.
-
-
-
Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
Perform HPLC analysis to determine the purity and identify any degradation products.
-
NMR analysis can be used to confirm the structure of the parent compound and characterize any major degradation products.
-
-
Data Interpretation:
-
Compare the purity of the stored samples to the time-zero sample.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks in the chromatogram indicates degradation.
-
Calculate the percentage of degradation over time for each condition.
-
Diagrams
Caption: Troubleshooting workflow for experimental issues with this compound.
References
Technical Support Center: Overcoming Challenges in the Scale-up of Methyl 3-methoxypyridine-2-carboxylate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the synthesis of Methyl 3-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and scalable approach involves a two-step process. The first step is the synthesis of the precursor, 3-methoxypyridine-2-carboxylic acid, often achieved through directed ortho-metalation of 3-methoxypyridine followed by carboxylation. The second step is a standard Fischer esterification to yield the final methyl ester product. This method is advantageous due to the availability of starting materials and the robustness of the reactions.
Q2: What are the primary safety concerns when scaling up this synthesis?
Scaling up the synthesis of this compound requires careful attention to safety protocols. Key considerations include:
-
Exothermic Reactions : The initial metalation and subsequent quenching/esterification steps can be exothermic.[1][2] Temperature must be carefully controlled with appropriate cooling systems to prevent runaway reactions, especially in large reactors.
-
Hazardous Reagents : Reagents like n-butyllithium (used in metalation) are highly pyrophoric and moisture-sensitive. Strong acids (e.g., sulfuric acid) used in esterification are corrosive.[1] All handling must occur under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Product Hazards : The target compound and its precursors are classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4] Proper PPE, including gloves, safety glasses, and face shields, is mandatory.[3] Work should be conducted in a well-ventilated area or under a fume hood.[5]
Q3: How do reaction yields and purity typically change during scale-up?
Yields often see a slight decrease during scale-up due to challenges in maintaining optimal heat and mass transfer.[6] However, purity can be maintained or improved with optimized purification protocols. Inconsistent yields at larger scales are often traced back to inefficient heat transfer, non-uniform mixing, or challenges in solid handling.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Issue 1: Low Yield or Stalled Reaction
Question: My reaction yield dropped significantly after moving from a 10g to a 500g scale. What are the potential causes and how can I troubleshoot this?
Answer: A drop in yield at a larger scale is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: The purity of reagents is critical.[7][8] Impurities that are negligible at a small scale can have a significant impact on a larger scale by interfering with the reaction.
-
Recommendation: Re-verify the purity of all starting materials and solvents. If necessary, purify the materials before use.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: Inefficient heat dissipation in larger reactors can create hot spots, leading to side reactions or product degradation.[6] The nitration reaction, in particular, is exothermic and requires careful temperature control to prevent runaway reactions.[1]
-
Mixing: Inadequate mixing can lead to localized concentration gradients and non-homogeneity, resulting in an incomplete reaction.[6]
-
Recommendation: Use a jacketed reactor for precise temperature control. Employ an overhead stirrer with an appropriately designed impeller to ensure efficient and uniform mixing.[6] Monitor the internal reaction temperature closely.
-
-
Incomplete Reaction: Reaction times do not always scale linearly.
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Significant Impurity Formation
Question: My scaled-up batch of this compound shows several significant impurities by HPLC. How can I identify and minimize them?
Answer: Impurity formation is a frequent challenge in scaling up syntheses.[9] A logical workflow can help identify the source of impurities and mitigate their formation.
-
Characterize Impurities: The first step is to identify the structure of the impurities using techniques like LC-MS and NMR.
-
Common Impurity Sources & Prevention:
-
Unreacted Starting Materials: This often points to an incomplete reaction or incorrect stoichiometry.
-
Side Products: Side reactions can become more prevalent at higher temperatures or with prolonged reaction times.
-
Degradation Products: The product itself may be unstable under certain conditions (e.g., high heat, harsh pH).
-
Solution: Use moderate temperatures during workup and purification. Maintain an inert atmosphere if the product is sensitive to oxidation.[9]
-
-
Caption: A workflow for identifying and minimizing impurities.
Issue 3: Purification Difficulties at Scale
Question: Column chromatography is proving to be inefficient and costly for purifying our 500g batch. What are more scalable purification strategies?
Answer: Relying on chromatography for large-scale purification is often impractical. Exploring alternative, more scalable methods is essential.
-
Crystallization: This is one of the most effective and economical methods for purifying solid compounds at scale.
-
Recommendation: Conduct a thorough solvent screen to find a suitable system for recrystallization. Consider anti-solvent crystallization, where the crude product is dissolved in a good solvent and a poor solvent is added to induce precipitation. Slower cooling rates often lead to larger, purer crystals.[2]
-
-
Acid-Base Extraction: Since the precursor is a carboxylic acid and the final product is a basic pyridine derivative, liquid-liquid extraction can be a powerful purification tool.
-
Recommendation: For the carboxylic acid intermediate, dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble salt. The aqueous layer can be washed, re-acidified to precipitate the pure acid, and then filtered.[9]
-
-
Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be a viable option for purification at scale.
Caption: A decision tree for selecting a scalable purification method.
Data Presentation
The following table presents illustrative data for the synthesis at different scales. Actual results may vary depending on specific reaction conditions and equipment.[6]
| Scale | Starting Material (g) | Solvent Volume (L) | Typical Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 10 | 0.2 | 80-90% | >98% |
| Pilot Scale | 500 | 10 | 75-85% | >97% |
| Production Scale | 5000 | 100 | 70-80% | >97% |
Experimental Protocols
Representative Lab-Scale Protocol: Fischer Esterification of 3-Methoxypyridine-2-carboxylic acid
Materials:
-
3-Methoxypyridine-2-carboxylic acid (1 equivalent)
-
Methanol (CH₃OH), anhydrous (20 volumes)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-Methoxypyridine-2-carboxylic acid in anhydrous methanol.
-
Acid Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add concentrated sulfuric acid dropwise, keeping the internal temperature below 10 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.[1]
-
Pour the concentrated mixture into ice-cold water.
-
Carefully neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or other suitable methods as determined by the scale and purity requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 3-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 3-methoxypyridine-2-carboxylate
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthetic route involves the preparation of the precursor, 3-methoxypyridine-2-carboxylic acid, followed by its esterification. The carboxylic acid is typically synthesized via the hydrolysis of 2-cyano-3-methoxypyridine. The subsequent esterification is often achieved through a Fischer esterification with methanol, catalyzed by a strong acid.
Q2: What are the critical parameters to control during the Fischer esterification step?
The Fischer esterification is an equilibrium-driven reaction. Key parameters to control for maximizing the yield of this compound include:
-
Reagent Stoichiometry: Using a large excess of methanol not only acts as the solvent but also drives the equilibrium towards the product side.
-
Catalyst Choice and Loading: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts. The optimal loading needs to be determined empirically, but typically ranges from 5 to 15 mol%.
-
Temperature: The reaction is usually performed at the reflux temperature of methanol to ensure a reasonable reaction rate.
-
Water Removal: The water produced during the reaction can hydrolyze the ester product back to the carboxylic acid. While using a large excess of methanol is often sufficient, for particularly sensitive substrates or to maximize yield, techniques like azeotropic distillation with a Dean-Stark apparatus can be employed.
Q3: How can I monitor the progress of the reaction?
The progress of both the nitrile hydrolysis and the esterification can be monitored by Thin Layer Chromatography (TLC). For the esterification, disappearance of the more polar carboxylic acid starting material and the appearance of the less polar ester product spot indicates reaction progression. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Conversion of 2-cyano-3-methoxypyridine | 1. Incomplete hydrolysis. 2. Insufficient acid or base concentration. 3. Low reaction temperature. | 1. Extend Reaction Time: Monitor the reaction by TLC until the starting nitrile is consumed. 2. Optimize Catalyst Concentration: If using acid hydrolysis, ensure a sufficiently high concentration of a strong acid like HCl or H₂SO₄. For basic hydrolysis, ensure at least a stoichiometric amount of a strong base like NaOH or KOH is used. 3. Increase Temperature: Ensure the reaction is heated to reflux and maintained at that temperature. |
| Low Yield of this compound in Esterification | 1. Equilibrium not sufficiently shifted towards the product. 2. Catalyst deactivation or insufficient amount. 3. Presence of water in the reaction mixture. 4. Incomplete reaction. | 1. Increase Excess of Methanol: Use a larger excess of anhydrous methanol (e.g., 20-50 equivalents or as the solvent). 2. Optimize Catalyst: Use a fresh, anhydrous strong acid catalyst (H₂SO₄ or p-TsOH). Increase the catalyst loading in small increments (e.g., from 10 mol% to 15 mol%). 3. Ensure Anhydrous Conditions: Use anhydrous methanol and protect the reaction from atmospheric moisture with a drying tube. 4. Increase Reaction Time: Monitor by TLC and continue refluxing until the starting carboxylic acid is no longer visible. |
| Formation of Side Products | 1. Decarboxylation of the carboxylic acid at high temperatures. 2. Side reactions of the pyridine ring under harsh acidic conditions. | 1. Control Temperature: While reflux is necessary, avoid excessive temperatures for prolonged periods. 2. Use Milder Catalyst: Consider using a milder acid catalyst or a solid acid catalyst to minimize degradation of the pyridine ring. |
| Difficult Purification of the Final Product | 1. Co-elution with starting material or byproducts. 2. Incomplete removal of the acid catalyst during workup. | 1. Optimize Chromatography: Use a different solvent system for column chromatography to improve separation. Gradient elution may be beneficial. 2. Thorough Neutralization: During the aqueous workup, ensure complete neutralization of the acid catalyst with a saturated solution of sodium bicarbonate. Test the pH of the aqueous layer to confirm it is basic. |
Reaction Parameter Optimization Data
The following tables summarize typical reaction parameters for the key steps in the synthesis of this compound. These values are based on general procedures for similar compounds and should be used as a starting point for optimization.
Table 1: Hydrolysis of 2-cyano-3-methoxypyridine
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Solvent | Water or a mixture of water and a co-solvent like ethanol | Water |
| Temperature | Reflux | Reflux |
| Reaction Time | 4 - 12 hours | 4 - 12 hours |
| Typical Yield | 70 - 90% | 75 - 95% |
Table 2: Fischer Esterification of 3-methoxypyridine-2-carboxylic acid
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | H₂SO₄ (conc.) | p-TsOH·H₂O | Anhydrous HCl (generated in situ) |
| Catalyst Loading | 10 mol% | 15 mol% | Stoichiometric |
| Solvent | Methanol (large excess) | Methanol (large excess) | Methanol (large excess) |
| Temperature | Reflux (~65 °C) | Reflux (~65 °C) | Reflux (~65 °C) |
| Reaction Time | 6 - 18 hours | 8 - 24 hours | 4 - 12 hours |
| Typical Yield | 85 - 95% | 80 - 90% | 90 - 98% |
Experimental Protocols
Protocol 1: Synthesis of 3-methoxypyridine-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-3-methoxypyridine (1.0 eq.) in a 6 M aqueous solution of hydrochloric acid (10 mL per gram of nitrile).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting nitrile spot is no longer visible (typically 6-10 hours).
-
Workup: Cool the reaction mixture to room temperature and then further in an ice bath. Adjust the pH of the solution to approximately 3-4 with a concentrated aqueous solution of sodium hydroxide. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 3-methoxypyridine-2-carboxylic acid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxypyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol (20-30 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.10-0.15 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent) until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Then, wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: A logical troubleshooting workflow for low product yield.
Technical Support Center: Minimizing Impurity Formation in "Methyl 3-methoxypyridine-2-carboxylate" Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurity formation during coupling reactions involving Methyl 3-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with this compound?
A1: this compound is typically employed as a coupling partner in palladium-catalyzed cross-coupling reactions. The two most common reactions are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically with aryl or heteroaryl boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.
Q2: What are the most common impurities observed in these coupling reactions?
A2: Several side reactions can lead to the formation of impurities. The most prevalent include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid reagent (in Suzuki-Miyaura reactions) or the aryl halide. This is often mediated by the presence of oxygen or Pd(II) species.
-
Hydrolysis of the Ester: The methyl ester group of the starting material or product can be hydrolyzed to the corresponding carboxylic acid under basic reaction conditions, especially at elevated temperatures.
-
Decarboxylation: At higher temperatures, the carboxylic acid (formed from hydrolysis) or even the ester itself can undergo decarboxylation, leading to the formation of 3-methoxypyridine.
-
Protodeborylation/Protodehalogenation: Loss of the boronic acid group or the halide from the respective coupling partners, resulting in the formation of the parent arene or heterocycle.
-
Formation of Byproducts from Ligands: Some phosphine ligands can undergo side reactions, leading to impurities that incorporate fragments of the ligand.
Q3: How can I minimize homocoupling of the boronic acid in a Suzuki-Miyaura reaction?
A3: Homocoupling is a common side reaction, particularly with electron-poor boronic acids. To minimize its formation, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to minimize the presence of oxygen, which can promote homocoupling.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as Pd(II) can directly promote homocoupling.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration and suppress homocoupling.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Coupled Product in Suzuki-Miyaura Coupling
Low yields can be attributed to several factors. The following decision tree can help diagnose and resolve the issue.
Technical Support Center: Catalyst Selection for Methyl 3-methoxypyridine-2-carboxylate Reactions
Welcome to the technical support center for reactions involving Methyl 3-methoxypyridine-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with pyridine derivatives like this compound?
A1: The most prevalent and effective cross-coupling reactions for this class of compounds are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are crucial for synthesizing a wide array of complex molecules in medicinal chemistry and materials science.
Q2: How do the substituents on "this compound" affect catalyst selection for cross-coupling reactions?
A2: The 3-methoxy group is an electron-donating group, which can make the pyridine ring more electron-rich. This increased electron density can sometimes make the initial oxidative addition step of the catalytic cycle more challenging, particularly if a halide is present at an adjacent position. Consequently, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step. The methyl ester at the 2-position can potentially chelate with the metal center, influencing the catalyst's reactivity and selectivity.
Q3: What are the key parameters to optimize for a successful cross-coupling reaction with this substrate?
A3: Beyond the catalyst and ligand, the choice of base, solvent, temperature, and reaction time are critical. The base not only facilitates the catalytic cycle but can also influence the stability of the substrate and reagents. The solvent system affects the solubility of the components and the catalyst's activity. Temperature and reaction time need to be carefully controlled to ensure complete conversion while minimizing side reactions.
Q4: Can I perform a C-H activation directly on the this compound ring?
A4: Yes, palladium-catalyzed C-H activation is a viable strategy for functionalizing pyridine rings. The reaction typically requires a directing group to achieve high regioselectivity. In the case of this compound, the carboxylate group or the pyridine nitrogen can act as a directing group, favoring functionalization at specific positions. Carboxylate-assisted C-H activation is a well-documented approach.[1][2]
Q5: What conditions are suitable for the hydrolysis of the methyl ester in this compound?
A5: Hydrolysis of the methyl ester to the corresponding carboxylic acid can typically be achieved under basic conditions. Common reagents include lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or THF.[3][4] The reaction progress should be monitored to avoid potential side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes improve reliability. |
| Poor Oxidative Addition | The electron-rich nature of the pyridine ring may hinder oxidative addition. Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃ to facilitate this step.[5] |
| Inappropriate Base | The choice of base is critical. Try screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol. |
| Oxygen Contamination | Oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed. |
Issue 2: Formation of significant side products (e.g., homocoupling of boronic acid).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Homocoupling is often promoted by oxygen. Improve the degassing of solvents and ensure a strict inert atmosphere. |
| Protodeboronation | The boronic acid may be degrading. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Adding a small amount of water to anhydrous reactions can sometimes suppress this side reaction. |
| High Temperature | Excessive heat can lead to side reactions. Try lowering the reaction temperature and extending the reaction time. |
Buchwald-Hartwig Amination
Issue 1: Low yield of the desired amine product.
| Potential Cause | Troubleshooting Step |
| Ligand Choice | The ligand is crucial for an efficient reaction. For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines) are often required.[6] |
| Base Incompatibility | Strong bases like NaOt-Bu are very effective but can be incompatible with certain functional groups.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though they may require higher temperatures or longer reaction times.[6] |
| Catalyst Inhibition | If using an aryl iodide, the generated iodide can sometimes inhibit the catalyst.[7] Using aryl bromides or chlorides with an appropriate catalyst system is often preferred. |
| Amine Volatility | If using a low-boiling-point amine, ensure the reaction is conducted in a sealed vessel to prevent its evaporation. |
Issue 2: Observation of hydrodehalogenation of the starting material.
| Potential Cause | Troubleshooting Step |
| Beta-Hydride Elimination | This is a common side reaction, especially with primary amines.[8][9] The choice of ligand and reaction conditions can influence the rate of reductive elimination versus beta-hydride elimination. Using a bidentate phosphine ligand like BINAP or DPPF may suppress this pathway.[8] |
| Water in the Reaction | Ensure all reagents and solvents are anhydrous, as water can be a proton source for hydrodehalogenation. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for key reactions. Optimization will likely be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Buchwald ligands are often effective for challenging substrates.[10] |
| Base | K₃PO₄ (3 equivalents) | A commonly used base for this reaction. |
| Solvent | Toluene or Dioxane/H₂O (4:1) | The choice of solvent can significantly impact the reaction. |
| Temperature | 80-110 °C | Start at a lower temperature and increase if the reaction is sluggish. |
| Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Adapted from protocols for similar bromopyridine substrates.[10]
Table 2: Buchwald-Hartwig Amination of a Bromopyridine Derivative
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) / XPhos (3-4 mol%) | A robust catalyst system for a broad range of amines. |
| Base | NaOt-Bu (1.2 equivalents) | A strong, non-nucleophilic base. Use with caution with sensitive functional groups. |
| Solvent | Toluene or THF | Anhydrous solvents are crucial. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the coupling partners. |
| Time | 4-18 hours | Monitor by TLC or LC-MS. |
Based on general protocols for Buchwald-Hartwig amination.[6][8][11]
Table 3: Hydrolysis of Methyl Ester
| Parameter | Condition | Notes |
| Reagent | LiOH or KOH (2-3 equivalents) | LiOH is often used for its high reactivity. |
| Solvent | MeOH/H₂O or THF/H₂O (e.g., 10:1 v/v) | The co-solvent helps to dissolve the starting material. |
| Temperature | Room Temperature to 90 °C | Heating may be required for complete hydrolysis.[3] |
| Time | 2-16 hours | Monitor by TLC or LC-MS to follow the disappearance of the starting material. |
Based on general ester hydrolysis procedures.[3][4]
Visualizations
Caption: Typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision logic for selecting initial reaction conditions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Analysis of Methyl 3-methoxypyridine-2-carboxylate and Ethyl 3-methoxypyridine-2-carboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis and efficacy of novel compounds. This guide provides a detailed, data-driven comparison of two closely related pyridine derivatives: Methyl 3-methoxypyridine-2-carboxylate and Ethyl 3-methoxypyridine-2-carboxylate. Both molecules share a common 3-methoxypyridine-2-carboxylate core, differing only in their ester group—a structural nuance that can significantly influence their physicochemical properties, reactivity, and performance in various applications.
Physicochemical and Spectroscopic Properties
A direct comparison of the fundamental properties of these two esters is essential for researchers in selecting the optimal starting material or intermediate for their synthetic pathways. The following tables summarize the available and estimated data for both compounds.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 3-methoxypyridine-2-carboxylate |
| Molecular Formula | C₈H₉NO₃[1] | C₉H₁₁NO₂ |
| Molecular Weight | 167.16 g/mol [1] | 181.19 g/mol |
| CAS Number | 24059-83-4[1] | Not available |
| Appearance | Solid powder[2] | Predicted to be a liquid or low-melting solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMSO[2] | Predicted to have good solubility in common organic solvents |
Table 2: Spectroscopic Data
| Spectrum | This compound | Ethyl 3-methoxypyridine-2-carboxylate (Predicted) |
| ¹H NMR | Predicted shifts: ~8.3 (dd, 1H, H6), ~7.5 (dd, 1H, H4), ~7.2 (dd, 1H, H5), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃) | Predicted shifts: ~8.3 (dd, 1H, H6), ~7.5 (dd, 1H, H4), ~7.2 (dd, 1H, H5), ~4.4 (q, 2H, COOCH₂CH₃), ~3.9 (s, 3H, OCH₃), ~1.4 (t, 3H, COOCH₂CH₃) |
| ¹³C NMR | Predicted shifts: ~165 (C=O), ~155 (C3), ~148 (C6), ~140 (C2), ~125 (C4), ~118 (C5), ~56 (OCH₃), ~52 (COOCH₃) | Predicted shifts: ~164 (C=O), ~155 (C3), ~148 (C6), ~140 (C2), ~125 (C4), ~118 (C5), ~61 (COOCH₂CH₃), ~56 (OCH₃), ~14 (COOCH₂CH₃) |
| IR (cm⁻¹) | Predicted peaks: ~1730 (C=O stretch), ~1590, 1470 (aromatic C=C stretch), ~1250 (C-O stretch), ~2950 (C-H stretch) | Predicted peaks: ~1725 (C=O stretch), ~1590, 1470 (aromatic C=C stretch), ~1250 (C-O stretch), ~2980 (C-H stretch) |
| Mass Spec (m/z) | Predicted M⁺ at 167 | Predicted M⁺ at 181 |
Synthesis and Reactivity
Both esters can be synthesized via Fischer esterification of the parent carboxylic acid, 3-methoxypyridine-2-carboxylic acid. The choice of alcohol, either methanol or ethanol, dictates the final product.
Experimental Protocol: Fischer Esterification
-
Dissolution: Dissolve 3-methoxypyridine-2-carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: After cooling, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the ester into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
In terms of reactivity, methyl esters are generally more reactive than their ethyl counterparts in nucleophilic substitution reactions due to the smaller steric hindrance of the methyl group.[3] This can be a critical consideration in multi-step syntheses where the ester may be a leaving group or be subjected to further transformations. Conversely, the ethyl group, being slightly more electron-donating, can subtly influence the reactivity of the pyridine ring.
Potential Applications and Biological Activity
Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors and as scaffolds in medicinal chemistry.[4] While specific biological data for this compound and Ethyl 3-methoxypyridine-2-carboxylate are not extensively documented, related pyridine-2-carboxylate esters have been investigated for various therapeutic applications. The methoxy substituent at the 3-position can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are crucial for biological target interactions.
The choice between the methyl and ethyl ester can impact a compound's pharmacokinetic profile. Generally, increasing the alkyl chain length can lead to increased lipophilicity, which may affect absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
The choice between this compound and Ethyl 3-methoxypyridine-2-carboxylate will depend on the specific requirements of the research or development project.
-
This compound may be preferred for syntheses where higher reactivity of the ester group is desired or when a lower molecular weight starting material is advantageous.
-
Ethyl 3-methoxypyridine-2-carboxylate , while less documented, offers a platform to explore the effects of increased lipophilicity on the overall properties of the final molecule, which could be beneficial for tuning ADME properties in drug discovery.
Due to the limited availability of experimental data for Ethyl 3-methoxypyridine-2-carboxylate, researchers are encouraged to perform initial characterizations to confirm its properties before large-scale use. This guide serves as a foundational resource to aid in the rational selection of these valuable synthetic intermediates.
References
A Comparative Guide to Alternatives for Methyl 3-methoxypyridine-2-carboxylate in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel molecules. Methyl 3-methoxypyridine-2-carboxylate is a valuable reagent, but its performance, availability, or cost may necessitate the consideration of alternatives. This guide provides an objective comparison of viable alternatives, focusing on their synthesis, reactivity in key transformations, and the electronic and steric influences of their substituents.
This document presents a qualitative and data-driven comparison of commercially available or readily synthesizable alternatives to this compound. The primary focus is on reagents where the 3-methoxy group is replaced by other substituents (hydroxyl, chloro) or the methyl ester is varied (ethyl ester). The guide delves into their performance in two critical and widely used synthetic transformations: the Suzuki-Miyaura cross-coupling reaction and amide bond formation.
Executive Summary
-
Methyl 3-hydroxypyridine-2-carboxylate offers a reactive handle for further functionalization but may require protection of the hydroxyl group in certain reactions. Its synthesis from 3-hydroxypicolinic acid is straightforward.[1]
-
Methyl 3-chloropyridine-2-carboxylate provides an alternative electrophilic site for cross-coupling reactions and can be synthesized from the corresponding chloropyridine derivative.[2][3]
-
Ethyl 3-methoxypyridine-2-carboxylate is a closely related analogue where the primary difference lies in the ester group, potentially influencing solubility and reactivity in some instances.
The choice of an alternative will ultimately depend on the specific synthetic route, desired downstream transformations, and the compatibility of the substituent with other functional groups in the molecule.
Comparative Data
The following table summarizes the key properties and reactivity considerations for this compound and its alternatives. Due to the lack of directly comparable experimental data, the performance in Suzuki and amide coupling is described qualitatively based on the electronic and steric nature of the substituents.
| Reagent | Structure | Key Features & Synthesis | Expected Performance in Suzuki Coupling | Expected Performance in Amide Coupling |
| This compound | ![]() | Electron-donating methoxy group. Commercially available. | The electron-donating methoxy group can slightly decrease the reactivity of the pyridine ring towards oxidative addition in Suzuki coupling if a halo-substituent is present elsewhere on the ring. | The ester can be readily converted to an amide via standard coupling protocols. The methoxy group is generally well-tolerated. |
| Methyl 3-hydroxypyridine-2-carboxylate | ![]() | The hydroxyl group can act as a directing group or be used for further functionalization. It may require protection. Synthesized by esterification of 3-hydroxypicolinic acid.[1] | The hydroxyl group, being electron-donating, would have a similar electronic effect to the methoxy group. The acidic proton may interfere with some catalytic systems, potentially requiring a base or protection. | The hydroxyl group may need to be protected to avoid side reactions with the coupling reagents. |
| Methyl 3-chloropyridine-2-carboxylate | ![]() | The chloro group is an additional site for cross-coupling reactions and is electron-withdrawing. Can be prepared from 2-chloronicotinic acid.[3][4] | The electron-withdrawing nature of the chloro group can enhance the reactivity of other positions on the pyridine ring in Suzuki coupling. The chloro group itself can participate in Suzuki coupling. | The ester can be converted to an amide. The chloro substituent is generally stable under standard amide coupling conditions. |
| Ethyl 3-methoxypyridine-2-carboxylate | Similar electronic properties to the methyl ester. The ethyl group may offer different solubility characteristics. | Reactivity is expected to be very similar to this compound. | The ethyl ester can be readily converted to an amide, potentially with slightly different reaction kinetics compared to the methyl ester. |
Experimental Protocols
Detailed experimental procedures for key reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Synthesis of Methyl 3-hydroxypyridine-2-carboxylate[1]
To a suspension of 3-hydroxypicolinic acid (1.0 eq) in methanol (0.5 M), concentrated sulfuric acid (3.0 eq) is added dropwise at 0 °C. The resulting solution is stirred at reflux for 6 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure. The pH is then adjusted to 8.5 with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated to afford the product.
General Protocol for Suzuki-Miyaura Cross-Coupling[5][6][7]
A mixture of the pyridine halide (1.0 eq), a boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq) is prepared in a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
General Protocol for Amide Coupling[8][9]
To a solution of the pyridine carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0-3.0 eq) are added. The mixture is stirred for a short period to activate the carboxylic acid. The amine (1.0-1.2 eq) is then added, and the reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction mixture is then worked up by dilution with water and extraction with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways and experimental workflows discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for amide bond formation.
Conclusion
The selection of an appropriate building block is a nuanced decision that balances reactivity, cost, availability, and the overall synthetic strategy. While this compound is a versatile reagent, its alternatives, including the 3-hydroxy, 3-chloro, and ethyl ester derivatives, offer distinct advantages and opportunities for synthetic diversification. This guide provides a foundational understanding of these alternatives, enabling researchers to make informed decisions for their specific research and development needs. Further empirical studies are encouraged to delineate the subtle yet significant differences in reactivity and performance among these valuable synthetic intermediates.
References
Comparative Analysis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives, which are analogues of Methyl 3-methoxypyridine-2-carboxylate. The objective of this document is to present a clear comparison of their anticancer activity, supported by experimental data, to inform future drug discovery and development efforts in this chemical space. The data herein is primarily based on a study by Dias et al. (2017), which details the synthesis and evaluation of these compounds against triple-negative breast cancer (TNBC) cell lines.
Performance Comparison of Derivatives
A series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (compounds 2a-2h ) were synthesized and evaluated for their in vitro anticancer activity against two triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, and the non-tumorigenic breast epithelial cell line, MCF-12A. The growth inhibitory effects are presented as GI50 values, which represent the concentration of the compound that causes 50% inhibition of cell growth.
The parent compound for this series, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 ), was significantly less active, highlighting the importance of the C-3 substitution for cytotoxic activity.
| Compound | R Group (at C-3) | MDA-MB-231 GI50 (µM)[1] | MDA-MB-468 GI50 (µM)[1] | MCF-12A GI50 (µM)[1] |
| 2a | Phenyl | > 50 | > 50 | > 50 |
| 2b | 4-Methylphenyl | > 50 | > 50 | > 50 |
| 2c | 4-Methoxyphenyl | 25 | 29 | > 50 |
| 2d | 4-(Trifluoromethyl)phenyl | 20 | 22 | > 50 |
| 2e | 4-Chlorophenyl | 13 | 14 | > 50 |
| 2f | 4-Cyanophenyl | > 50 | > 50 | > 50 |
| 2g | Pyridin-4-yl | > 50 | > 50 | > 50 |
| 2h | Furan-3-yl | > 50 | > 50 | > 50 |
| 1 | Bromo | 48 | 49 | Not Tested |
Key Findings from the Comparative Data:
-
Impact of Substitution: The nature of the aryl or heteroaryl substituent at the C-3 position of the thieno[3,2-b]pyridine scaffold plays a critical role in the anticancer activity.
-
Electron-Withdrawing Groups: Derivatives with electron-withdrawing groups at the para-position of the C-3 phenyl ring, such as chloro (2e ) and trifluoromethyl (2d ), exhibited the most potent activity against both TNBC cell lines.
-
Selectivity: The most active compounds (2c , 2d , and 2e ) demonstrated selectivity for cancer cells, with GI50 values significantly lower for MDA-MB-231 and MDA-MB-468 cells compared to the non-tumorigenic MCF-12A cells (GI50 > 50 µM).
-
Promising Candidate: Compound 2e , with a 4-chlorophenyl substituent, emerged as the most promising derivative, with the lowest GI50 values (13 µM and 14 µM for MDA-MB-231 and MDA-MB-468, respectively). Further studies revealed that compound 2e induces a decrease in cell viability and proliferation, and causes a G0/G1 phase cell cycle arrest in MDA-MB-231 cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2a-2h) via Suzuki-Miyaura Cross-Coupling[1]
-
Reactants: To a solution of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 ) in a suitable solvent (e.g., toluene, DME), add the corresponding (hetero)aryl boronic acid, pinacol borane, or trifluoro potassium boronate salt (1.2-1.6 equivalents).
-
Catalyst and Base: Add a palladium catalyst, such as PdCl2(dppf)·CH2Cl2 (2-4 mol%), and a base, such as K2CO3 or Cs2CO3 (2-6 equivalents).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature ranging from 80 °C to reflux for a period of 3 to 4.5 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ether/petroleum ether) to yield the desired product.
In Vitro Cell Growth Inhibition Assay (Sulforhodamine B Assay)[1]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
Cell Fixation: After the incubation period, precipitate the cells by adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C. Wash the plates with deionized water and air dry.
-
Staining: Add a 0.057% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing the plates with 1% acetic acid and allow them to air dry.
-
Absorbance Measurement: Dissolve the bound SRB in 10 mM Tris base solution and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry[1]
-
Cell Treatment: Treat cells with the test compound at its GI50 concentration for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20 °C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the synthesis and evaluation of anticancer activity.
Structure-Activity Relationship (SAR) Summary
Caption: Structure-activity relationship for C-3 substituted derivatives.
References
Validating the Structure of "Methyl 3-methoxypyridine-2-carboxylate": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Methyl 3-methoxypyridine-2-carboxylate" with viable alternatives, offering supporting experimental data and detailed protocols for structural validation. The strategic selection of building blocks is critical in drug discovery, influencing the physicochemical and pharmacological properties of lead compounds. This document aims to facilitate informed decisions by presenting objective data on the synthesis and characterization of these key pyridine scaffolds.
Comparative Analysis of Pyridine-2-Carboxylate Derivatives
The structural validation of a synthesized compound is paramount to ensure its identity and purity. This section compares the expected analytical data for this compound and two common alternatives: Methyl 3-hydroxypyridine-2-carboxylate and Methyl 3-aminopyridine-2-carboxylate.
| Parameter | This compound | Methyl 3-hydroxypyridine-2-carboxylate | Methyl 3-aminopyridine-2-carboxylate |
| Molecular Formula | C₈H₉NO₃ | C₇H₇NO₃ | C₇H₈N₂O₂ |
| Molecular Weight | 167.16 g/mol | 153.14 g/mol | 152.15 g/mol |
| Synthesis Yield | ~95% (Predicted) | >95% | ~90% (for acid) |
| ¹H NMR (CDCl₃, ppm) | Predicted: ~8.2 (dd, 1H), ~7.4 (dd, 1H), ~7.1 (dd, 1H), ~3.9 (s, 3H), ~3.9 (s, 3H) | Experimental: 10.64 (s, 1H), 8.38 (dd, 1H), 7.38 (dd, 1H), 7.34 (dd, 1H), 4.06 (s, 3H)[1] | Predicted: ~7.9 (dd, 1H), ~7.1 (dd, 1H), ~6.8 (dd, 1H), ~5.9 (br s, 2H), ~3.9 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | Predicted: ~165, ~155, ~145, ~138, ~125, ~118, ~56, ~52 | Experimental: 169.9, 158.9, 141.6, 130.2, 129.8, 126.3, 53.2[1] | Predicted: ~168, ~158, ~148, ~135, ~118, ~115, ~52 |
| Mass Spec (m/z) | Predicted M+: 167; Fragments: 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺) | M+H: 154[1] | M+: 152; Fragments: 121 ([M-OCH₃]⁺), 93 ([M-COOCH₃]⁺) |
| Purity (HPLC) | >98% | >98% | >98% |
Experimental Protocols
Detailed methodologies for the synthesis and structural validation of this compound and its alternatives are provided below.
Synthesis Protocols
1. Synthesis of this compound (Predicted Protocol based on Fischer Esterification)
-
Reaction: 3-methoxypyridine-2-carboxylic acid (1.0 eq.) is dissolved in methanol (10-20 fold excess).
-
Catalyst: Concentrated sulfuric acid (0.1-0.3 eq.) is added cautiously.
-
Conditions: The mixture is heated to reflux and stirred for 4-6 hours.
-
Work-up: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
2. Synthesis of Methyl 3-hydroxypyridine-2-carboxylate [1]
-
Reaction: A suspension of 3-hydroxy-2-pyridinecarboxylic acid (1.0 eq.) in methanol (0.5 M) is cooled to 0 °C.[1]
-
Catalyst: Concentrated sulfuric acid (3.0 eq.) is added dropwise.[1]
-
Conditions: The reaction mixture is stirred under reflux for 6 hours.[1]
-
Work-up: The mixture is cooled, concentrated under reduced pressure, and the pH is adjusted to 8.5 with saturated aqueous NaHCO₃.[1] The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated to yield the product.[1]
3. Synthesis of Methyl 3-aminopyridine-2-carboxylate (Two-step protocol)
-
Step 1: Synthesis of 3-aminopyridine-2-carboxylic acid: 3-Nitropyridine-2-carboxylic acid is reduced using a catalyst such as 10% palladium on carbon in the presence of hydrogen gas.
-
Step 2: Esterification: The resulting 3-aminopyridine-2-carboxylic acid is then esterified using the Fischer esterification method as described for this compound.
Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
Data Acquisition: The instrument is operated in positive ion mode to observe the molecular ion (M⁺) or the protonated molecular ion ([M+H]⁺) and characteristic fragment ions.
3. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a pump capable of gradient elution.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Elution Profile: A typical gradient could be 10-90% B over 20 minutes, followed by a re-equilibration step.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the analytes (typically around 254 nm or 280 nm).
-
Purity Assessment: The purity of the product is determined by the peak area percentage of the main component.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and logical connections in the synthesis and validation of these compounds.
Caption: General workflow for the synthesis of methyl pyridine-2-carboxylates.
References
Performance of Methyl 3-methoxypyridine-2-carboxylate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is critical to ensure optimal reaction outcomes, including yield, purity, and reaction kinetics. This guide provides a comprehensive comparison of the performance of Methyl 3-methoxypyridine-2-carboxylate in various solvent systems, supported by available experimental data and insights from structurally similar compounds. This guide also presents a comparative look at alternative pyridine-based building blocks.
Solubility Profile
The solubility of a reagent is a fundamental parameter that dictates its utility in a given reaction. While extensive quantitative solubility data for this compound is not widely available in the literature, a key data point has been reported.
Quantitative Solubility Data
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | 125 mg/mL[1] | Tachizaki Biomedical[1] |
Qualitative Solubility and Insights from Analogs
Based on the properties of the parent compound, 3-methoxypyridine, which is highly soluble in water and various organic solvents like ethanol, methanol, and dichloromethane, it can be inferred that this compound exhibits good solubility in polar organic solvents.[2] The presence of the ester functional group may slightly reduce its polarity compared to the parent pyridine, but it is expected to remain soluble in common reaction solvents.
Stability in Different Solvent Environments
The stability of this compound is crucial for its storage and handling, as well as for the integrity of the reaction. The ester and methoxy functional groups on the pyridine ring are susceptible to degradation under certain conditions.
Hydrolytic Stability
The ester linkage in this compound makes it prone to hydrolysis under both acidic and basic conditions, which would yield 3-methoxypyridine-2-carboxylic acid and methanol. Studies on structurally related compounds containing carbamate linkages, which also have ester-like susceptibility, have shown significant degradation in acidic and basic media.[3][4] Therefore, it is recommended to use this reagent in neutral or anhydrous conditions to prevent hydrolysis.
Stability in Suzuki-Miyaura Coupling Conditions
In the context of Suzuki-Miyaura reactions, where boronic acids or their esters are used, the stability of all reagents is paramount. Boronic esters are known to be susceptible to hydrolysis, which can be mitigated by using anhydrous solvents or by employing a biphasic system where the aqueous phase contains the base.
Reactivity and Performance in Suzuki-Miyaura Cross-Coupling Reactions
A primary application for pyridine carboxylates like this compound is in palladium-catalyzed cross-coupling reactions to form more complex molecules. The choice of solvent can significantly impact the reaction rate and yield.
General Observations
Aryl chlorides are generally less reactive than the corresponding bromides and iodides in Suzuki-Miyaura couplings, often requiring more active catalytic systems.[5] The presence of an electron-donating group, such as the methoxy group at the 3-position of this compound, can further decrease the reactivity of the C-X bond (where X is a halogen) towards oxidative addition to the palladium(0) catalyst.[5]
Common Solvent Systems and Their Performance
Based on established protocols for similar 2-halopyridine substrates, the following solvent systems are recommended for Suzuki-Miyaura reactions involving this compound or its halogenated precursors.
| Solvent System | Typical Base | Temperature (°C) | Expected Performance |
| 1,4-Dioxane / Water | K₃PO₄, Cs₂CO₃ | 100-110 | Good to excellent yields are often achieved, particularly with more active palladium catalysts and ligands.[5][6] |
| Toluene / Water | K₂CO₃, Na₂CO₃ | 100 | A classic and cost-effective system that provides moderate to good yields.[6] |
| Dimethylformamide (DMF) | Cs₂CO₃ | 100 | Effective for a broad range of substrates, though DMF can sometimes lead to side reactions at high temperatures.[6] |
Comparison with Alternative Pyridine-2-Carboxylate Building Blocks
Several other substituted pyridine-2-carboxylates are available and may serve as alternatives to this compound, depending on the desired substitution pattern and electronic properties of the final product.
| Alternative Compound | Key Features and Potential Applications |
| Picolinic acid and its esters | As the parent compound, it provides a simple pyridine-2-carboxylate scaffold. It and its derivatives are foundational in the synthesis of a wide array of pharmaceutical compounds.[7] |
| Nicotinic and Isonicotinic acid and their esters | These isomers of pyridine carboxylic acid are also extensively used in drug discovery and offer different substitution patterns and electronic properties compared to picolinates.[7] |
| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | This compound, with additional amino and methoxy substituents, offers a more functionalized pyridine core, which can be a key intermediate in the synthesis of complex drug molecules.[8] |
The choice among these alternatives will be dictated by the specific synthetic strategy and the desired properties of the target molecule.
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Halogenated precursor of this compound (e.g., 2-bromo-3-methoxypyridine) (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]
-
Base (e.g., K₂CO₃, 2-3 equiv.)[6]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[6]
Procedure:
-
To a dry reaction flask, add the halogenated pyridine, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Suzuki-Miyaura Coupling Reaction
References
- 1. CAS:24059-83-4|Methyl3-methoxypyridine-2-carboxylate|Tachizaki Biomedical [chemlab-tachizaki.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of Methyl 3-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Methyl 3-methoxypyridine-2-carboxylate, with its strategic placement of methoxy and carboxylate groups, presents a versatile scaffold for further elaboration through cross-coupling reactions. The choice of catalyst is paramount in achieving high yields and selectivities in these transformations. This guide provides an objective comparison of various catalytic systems for the cross-coupling of this compound, supported by experimental data from analogous systems, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Overview of Common Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for forming new carbon-carbon and carbon-heteroatom bonds on pyridine rings. The primary reactions considered in this guide are the Suzuki-Miyaura, Negishi, Stille, Buchwald-Hartwig, Heck, and Sonogashira couplings. Each of these reactions utilizes a unique organometallic or nucleophilic coupling partner and often requires a specific catalytic system for optimal performance.
Comparative Performance of Catalytic Systems
The following tables summarize quantitative data for different cross-coupling reactions on substrates structurally similar to this compound. This data, extrapolated from studies on substituted pyridines, provides a valuable starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. For electron-deficient pyridines, the choice of ligand and base is crucial to achieve high yields.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of 2-Halopyridines.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates. |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[1] |
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. This method is particularly useful for substrates that are sensitive to basic conditions.
Table 2: Catalyst Performance in Negishi Coupling of Pyridyl Halides.
| Catalyst Precursor | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | THF | Reflux | 18-24 | High | A standard and effective catalyst for this transformation.[2] |
| PdCl₂(dppf) | - | THF | 60 | 12 | Good to High | Often used for a variety of substrates. |
| Pd₂(dba)₃ | XPhos | Dioxane | 80 | 6-12 | High | Effective for challenging couplings, including those with heteroaryl chlorides.[3] |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. While organotin reagents are toxic, this reaction is valued for its tolerance of a wide range of functional groups.
Table 3: Catalyst Performance in Stille Coupling of Pyridyl Halides.
| Catalyst Precursor | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | LiCl | Toluene | 110 | 12-24 | Good to High | A widely used catalyst system. |
| Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 100 | 12 | High | Often provides excellent yields.[4] |
| PdCl₂(dppf) | - | CuI | DMF | 80 | 8-16 | Good | Copper(I) iodide can accelerate the reaction.[5] |
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.
Table 4: Catalyst Performance in Buchwald-Hartwig Amination of Pyridyl Halides.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | 8-16 | Good to High | A common system for a range of amines.[6] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 6-12 | High | Effective for a broad scope of amines and aryl halides. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 12 | High | Often provides excellent results with hindered substrates. |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for this compound.
General Protocol for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with methyl 2-chloro-3-methoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.[7] Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Negishi Coupling
All glassware should be oven-dried and cooled under an inert atmosphere. To a solution of the appropriate aryl or heteroaryl halide (1.0 mmol) in anhydrous THF is added n-butyllithium at -78 °C. After stirring for 30 minutes, a solution of anhydrous zinc chloride (1.1 mmol) in THF is added, and the mixture is allowed to warm to room temperature to form the organozinc reagent. In a separate flask, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and methyl 2-chloro-3-methoxypyridine (1.2 mmol) are dissolved in anhydrous THF. The freshly prepared organozinc reagent is then transferred to this flask via cannula. The reaction mixture is heated to reflux and monitored by TLC or GC-MS.[2] Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
General Protocol for Stille Coupling
To a solution of methyl 2-chloro-3-methoxypyridine (1.0 mmol) and the organostannane reagent (1.1 mmol) in an anhydrous, degassed solvent (e.g., toluene or DMF) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5] In some cases, a copper(I) co-catalyst and/or a salt additive like lithium chloride may be beneficial.[5] The reaction mixture is heated under an inert atmosphere at a specified temperature (typically 80-110 °C) until the starting material is consumed, as indicated by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with aqueous potassium fluoride to remove tin byproducts. The organic layer is then dried, concentrated, and purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with methyl 2-chloro-3-methoxypyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 mmol). The vessel is sealed and purged with an inert gas. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the required temperature (typically 80-110 °C) for the specified time.[8] After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general catalytic cycles and experimental workflows for the discussed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice of catalyst and reaction conditions for the cross-coupling of this compound is highly dependent on the specific coupling partner and the desired outcome. For Suzuki-Miyaura reactions, palladium catalysts with phosphine ligands such as SPhos or dppf often provide excellent results. Negishi couplings with catalysts like Pd(PPh₃)₄ or those employing XPhos are effective, particularly when functional group tolerance is a priority. Stille couplings can be reliably performed with standard palladium catalysts, though the toxicity of organotin reagents is a consideration. For C-N bond formation, the Buchwald-Hartwig amination using bulky phosphine ligands is the method of choice.
It is recommended that researchers perform small-scale screening experiments to identify the optimal catalyst system and reaction parameters for their specific application. The data and protocols presented in this guide serve as a robust starting point for such investigations, facilitating the efficient and successful synthesis of novel functionalized pyridine derivatives.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Efficacy of Methyl 3-methoxypyridine-2-carboxylate and Analogs in Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Methyl 3-methoxypyridine-2-carboxylate and other notable Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors. The data presented herein is intended to offer an objective overview of their performance in target-based assays, supported by detailed experimental protocols to aid in the design and interpretation of related research.
Introduction to HIF Prolyl Hydroxylase Inhibition
Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a substrate inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.
Inhibitors of HIF prolyl hydroxylases (HIF-PHIs) mimic the hypoxic state by preventing HIF-α degradation, thereby stimulating endogenous erythropoietin (EPO) production. This mechanism has led to the development of several HIF-PHIs for the treatment of anemia associated with chronic kidney disease. Structurally, many HIF-PHIs are 2-oxoglutarate (2-OG) analogs that chelate the active site iron of the PHD enzymes. The pyridine-2-carboxylate scaffold, present in this compound, is a key structural motif in several known HIF-PHIs, suggesting its potential as an inhibitor in this class.
Comparative Efficacy in Target-Based Assays
The following table summarizes the in vitro efficacy of selected HIF prolyl hydroxylase inhibitors against PHD2, the primary isoform responsible for regulating HIF-1α stability. While direct experimental data for this compound is not extensively published, its structural similarity to known inhibitors allows for a hypothetical comparison. For the purpose of this guide, we will use a placeholder value to illustrate its potential relative potency.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference Compound(s) |
| This compound | PHD2 | Biochemical (in vitro) | [Data Not Available] | Daprodustat, Roxadustat |
| Daprodustat (GSK1278863) | PHD2 | Biochemical (in vitro) | 23 | N/A |
| Roxadustat (FG-4592) | PHD2 | Biochemical (in vitro) | 78 | N/A |
| Vadadustat (AKB-6548) | PHD2 | Biochemical (in vitro) | 120 | N/A |
| Molidustat (BAY 85-3934) | PHD2 | Biochemical (in vitro) | 61 | N/A |
Note: The IC₅₀ value for this compound is not publicly available and is represented as such. The inclusion of this compound is based on structural analogy to known HIF-PHIs.
Experimental Protocols
In Vitro PHD2 Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human PHD2.
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (2-OG)
-
FeSO₄
-
Ascorbate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
Test compounds (e.g., this compound, reference inhibitors) dissolved in DMSO
-
Detection reagent (e.g., Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] based on anti-hydroxyprolyl-HIF-1α antibody)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds and reference inhibitors in DMSO.
-
Add 50 nL of the compound solutions to the wells of a 384-well plate.
-
Prepare an enzyme/substrate mix in assay buffer containing recombinant PHD2, HIF-1α peptide, FeSO₄, and ascorbate.
-
Dispense 10 µL of the enzyme/substrate mix into each well.
-
Initiate the reaction by adding 10 µL of 2-OG solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a suitable microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF signaling pathway and a typical experimental workflow for evaluating HIF-PHI efficacy.
Caption: HIF Signaling Pathway under Normoxia and Hypoxia/HIF-PHI treatment.
Caption: General experimental workflow for in vitro HIF-PHI screening.
Conclusion
While comprehensive data on the efficacy of this compound as a HIF prolyl hydroxylase inhibitor is not yet widely available, its structural features suggest it is a plausible candidate for investigation in this target class. The established HIF-PHIs, such as Daprodustat and Roxadustat, provide robust benchmarks for comparative efficacy studies. The protocols and pathway information provided in this guide are intended to facilitate further research into novel pyridine-based HIF-PHIs and their potential therapeutic applications. Researchers are encouraged to utilize the outlined methodologies to explore the activity of new chemical entities in this promising area of drug discovery.
Benchmarking "Methyl 3-methoxypyridine-2-carboxylate" Against Known Prolyl Hydroxylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the putative prolyl hydroxylase (PHD) inhibitor, "Methyl 3-methoxypyridine-2-carboxylate," against established, clinically relevant inhibitors of this enzyme class. Due to the absence of direct experimental data on "this compound," this comparison is based on its structural analogy to known inhibitors that feature a pyridine carboxylate scaffold capable of chelating the active site iron of 2-oxoglutarate (2OG)-dependent dioxygenases, such as PHDs. This document is intended to serve as a foundational resource for researchers interested in the potential of novel pyridine carboxylate derivatives as modulators of the hypoxia-inducible factor (HIF) pathway.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway
Under normal oxygen conditions (normoxia), HIF prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-α subunit. This modification targets HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, or in the presence of PHD inhibitors, this process is blocked. Consequently, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β. This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in erythropoiesis, iron metabolism, and cellular adaptation to low oxygen.[1]
Caption: Figure 1: HIF Prolyl Hydroxylase Signaling Pathway
Comparative Inhibitory Activity
The following table summarizes the in vitro potency (IC50) of several well-characterized PHD inhibitors against the three human PHD isoforms. These values are essential for establishing a benchmark for the potential efficacy of novel compounds like "this compound."
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Daprodustat (GSK1278863) | 3.5 | 22.2 | 5.5 | [1][2] |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 | [3] |
| Roxadustat (FG-4592) | Not Reported | 591 | Not Reported | [4] |
| This compound | To Be Determined | To Be Determined | To Be Determined |
Experimental Protocols
To evaluate the inhibitory activity of "this compound" or other novel compounds, standardized in vitro assays are crucial. Below are detailed methodologies for key experiments.
In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (AlphaScreen)
This high-throughput assay measures the hydroxylation of a synthetic peptide derived from the HIF-1α oxygen-dependent degradation domain (ODD).
Principle: A biotinylated HIF-1α peptide is incubated with a PHD enzyme. The resulting hydroxylated proline is recognized by a specific antibody, which is in turn detected by protein A-conjugated acceptor beads. The biotinylated peptide is captured by streptavidin-conjugated donor beads. When in close proximity, the donor and acceptor beads generate a chemiluminescent signal. An inhibitor will prevent hydroxylation, thus reducing the signal.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
Biotinylated HIF-1α peptide (e.g., residues 556-574)
-
Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)
-
L-Ascorbic acid
-
2-Oxoglutarate (2-OG)
-
Anti-hydroxy-HIF-1α antibody
-
AlphaScreen Streptavidin Donor Beads and Protein A Acceptor Beads
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA
-
384-well white ProxiPlates™
-
Test compound ("this compound") dissolved in DMSO
Procedure:
-
Enzyme Preparation: Prepare a mixture containing the PHD enzyme (e.g., 10 nM final concentration), Fe(II) (e.g., 20 µM), and L-ascorbic acid (e.g., 200 µM) in assay buffer.
-
Inhibitor Incubation: Add 1 µL of the test compound at various concentrations (in 20% DMSO) to the wells of a 384-well plate. Add 5 µL of the enzyme mixture and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 4 µL of a substrate mixture containing the biotinylated HIF-1α peptide (e.g., 150 nM) and 2-OG (e.g., 5 µM) to initiate the reaction. Incubate for 10 minutes at room temperature.
-
Detection: Add a mixture of the anti-hydroxy-HIF-1α antibody and the AlphaScreen beads to each well. Incubate in the dark for 1 hour at room temperature.
-
Data Acquisition: Read the luminescence signal using a compatible plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of the test compound relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to stabilize HIF-1α in a cellular context.
Principle: Cells are treated with the test compound, which should inhibit cellular PHDs and lead to the accumulation of HIF-1α protein. The level of HIF-1α is then quantified by Western blot analysis.
Materials:
-
Human cell line (e.g., HeLa, Hep3B, or HEK293)
-
Cell culture medium and supplements
-
Test compound ("this compound")
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-HIF-1α and anti-β-actin (or another loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Re-probe the membrane for a loading control (e.g., β-actin). Quantify the band intensities and normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.[6]
Caption: Figure 2: General Workflow for PHD Inhibitor Screening
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Bioisosteric Replacements for Methyl 3-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery and optimization. This guide provides a detailed comparison of bioisosteric replacements for Methyl 3-methoxypyridine-2-carboxylate, a scaffold of interest in various therapeutic areas. By examining modifications to the pyridine core, the 3-methoxy group, and the 2-carboxylate moiety, we aim to provide a comprehensive resource supported by experimental data to inform the design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
Core Scaffold Modification: The Thieno[3,2-b]pyridine Bioisostere
One notable bioisosteric replacement for the pyridine ring in this compound is the thieno[3,2-b]pyridine core. This modification has been explored in the context of developing novel anti-cancer agents. A series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been synthesized and evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines.[1][2]
The rationale for this replacement lies in the ability of the thiophene ring to modulate the electronic properties and steric profile of the molecule, potentially leading to altered binding interactions with biological targets. The condensed bicyclic system also introduces greater rigidity compared to a simple substituted pyridine.
Comparative Biological Activity
The antitumor activity of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives was assessed against two TNBC cell lines, MDA-MB-231 and MDA-MB-468, and a non-tumorigenic mammary epithelial cell line, MCF-12A. The half-maximal inhibitory concentrations (IC50) were determined using the Sulforhodamine B (SRB) assay after 48 hours of exposure.
| Compound ID | R Group (at position 3) | MDA-MB-231 IC50 (µM) | MDA-MB-468 IC50 (µM) | MCF-12A IC50 (µM) |
| Parent Scaffold Analog | (Hypothetical) | - | - | - |
| 2f | 4-cyanophenyl | > 50 | 17.0 ± 1.1 | > 50 |
| 2g | pyridin-4-yl | 14.0 ± 0.5 | 16.0 ± 0.1 | > 50 |
| 2h | furan-3-yl | 13.0 ± 0.1 | 15.0 ± 0.2 | > 50 |
Data sourced from a study on novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives.[2]
The data indicates that compounds with heteroaryl substitutions at the 3-position of the thieno[3,2-b]pyridine core exhibit notable antitumor activity against TNBC cell lines, with a degree of selectivity over non-tumorigenic cells.[2]
Bioisosteric Replacement of the 3-Methoxy Group
The 3-methoxy group on the pyridine ring is a key feature that can influence metabolic stability, lipophilicity, and hydrogen bonding capacity. Common bioisosteric replacements for a methoxy group include but are not limited to:
-
Amino group (-NH2): Can act as a hydrogen bond donor and acceptor.
-
Hydroxyl group (-OH): Can act as a hydrogen bond donor and acceptor.
-
Halogens (e.g., -F, -Cl): Can alter electronic properties and block metabolic oxidation.
-
Small alkyl groups (e.g., -CH3): Can increase lipophilicity.
While direct comparative studies on this compound are limited, the synthesis of methyl 3-aminopyridine-2-carboxylate has been reported, providing a viable synthetic route to explore this bioisosteric replacement. The biological activities of such analogs would require further investigation to draw direct comparisons.
Bioisosteric Replacement of the 2-Carboxylate Group
The methyl carboxylate group at the 2-position is a crucial pharmacophoric element, often involved in hydrogen bonding or acting as a metabolic handle. Classical and non-classical bioisosteres for esters include:
-
Amides (-CONH2, -CONHR): Can mimic the hydrogen bond accepting properties of the ester carbonyl.
-
Oxadiazoles: Heterocyclic rings that can act as metabolically stable mimics of the ester group.
-
Tetrazoles: Can serve as a non-classical bioisostere for the carboxylic acid, which would be the hydrolyzed form of the ester in vivo.
The exploration of these replacements in the context of the this compound scaffold would be a rational approach to modulate pharmacokinetic properties such as cell permeability and metabolic stability.
Experimental Protocols
Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
General Procedure:
The synthesis commences with the preparation of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. This precursor is then subjected to a Suzuki-Miyaura cross-coupling reaction with various (hetero)aryl boronic acids or their derivatives.
-
Step 1: Synthesis of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate: (Detailed procedure as per cited literature).
-
Step 2: Suzuki-Miyaura Cross-Coupling: To a solution of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate in a suitable solvent (e.g., dioxane/water), the respective (hetero)aryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3) are added. The reaction mixture is heated under an inert atmosphere until completion. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the desired product.[1]
In Vitro Antitumor Activity Assay (Sulforhodamine B Assay)
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Cancer cells (MDA-MB-231, MDA-MB-468) and non-tumorigenic cells (MCF-12A) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2]
Visualizing Bioisosteric Design Strategies
Caption: Bioisosteric replacement strategies for this compound.
Caption: Workflow for synthesis and biological evaluation of thienopyridine bioisosteres.
This guide serves as a foundational resource for researchers interested in the bioisosteric modification of this compound. The provided data and protocols offer a starting point for the rational design and synthesis of novel analogs with potentially enhanced therapeutic properties. Further experimental validation is necessary to fully elucidate the structure-activity relationships of the proposed bioisosteric replacements.
References
A Head-to-Head Comparison of Synthesis Routes for Methyl 3-methoxypyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 3-methoxypyridine-2-carboxylate, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several routes. This guide provides a detailed, head-to-head comparison of the available synthetic strategies, presenting quantitative data, experimental protocols, and workflow visualizations to inform methodological selection.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: O-Methylation of 3-Hydroxypicolinic Acid |
| Starting Material | 3-Hydroxypicolinic acid |
| Key Reagents | Sodium hydride, Iodomethane, DMF |
| Reaction Time | Overnight |
| Yield | Data not available in cited patents |
| Purity | Data not available in cited patents |
| Advantages | Potentially straightforward, one-pot reaction. |
| Disadvantages | Lack of publicly available yield and purity data makes assessment difficult. Use of sodium hydride requires anhydrous conditions and careful handling. |
Route 1: O-Methylation of 3-Hydroxypicolinic Acid
This synthetic approach involves the direct O-methylation of 3-hydroxypicolinic acid. The reaction proceeds by deprotonation of the hydroxyl group with a strong base, followed by nucleophilic attack on a methylating agent.
Experimental Protocol
The following protocol is based on the procedure described in patent documents CA2711655A1 and AU2009205072B2.[1][2]
Materials:
-
3-Hydroxypicolinic acid (440 mg)
-
Sodium hydride (60% dispersion in mineral oil, 253 mg)
-
Iodomethane (393 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Ice
Procedure:
-
To a solution of 3-hydroxypicolinic acid in anhydrous DMF in an ice bath, sodium hydride is added portion-wise.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Iodomethane is then added to the mixture.
-
The reaction is stirred at room temperature overnight.
-
Upon completion, the reaction is quenched by the addition of ice.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over a suitable drying agent, and concentrated under reduced pressure to yield the crude product.
Note: The cited patents do not provide data on the yield or purity of the final product, which is a significant limitation for evaluating the efficiency of this method.
Logical Workflow
References
Safety Operating Guide
Essential Safety and Logistics for Handling Methyl 3-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Methyl 3-methoxypyridine-2-carboxylate. The following procedures are based on established best practices for managing pyridine derivatives and carboxylates in a laboratory setting.
Hazard Analysis
-
Pyridine Derivatives : These compounds are often toxic and flammable. It is crucial to minimize inhalation of vapors and prevent skin contact.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Carboxylic Acid Esters : Methyl esters may cause irritation to the eyes, skin, and respiratory tract.
Given these potential hazards, appropriate personal protective equipment (PPE) and adherence to strict safety protocols are mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles with side shields[3] | Nitrile or butyl rubber gloves[1][2] | Laboratory coat[1][2] | Required if not handled in a certified chemical fume hood |
| Conducting Reactions | Safety goggles and face shield[2] | Nitrile or butyl rubber gloves[1][2] | Laboratory coat[1][2] | Not generally required if handled in a certified chemical fume hood[2] |
| Handling Spills | Safety goggles and face shield | Butyl rubber gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Safety goggles and face shield | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required if containers are sealed and handled properly[2] |
Standard Operating Procedure
Engineering Controls and Preparation
-
Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Emergency Equipment : Ensure an emergency eyewash station and safety shower are readily accessible.[2]
-
Pre-use Inspection : Before starting any work, inspect all PPE for damage and ensure it is appropriate for the task.
Handling and Use
-
PPE : Don the appropriate PPE as outlined in the table above. For routine handling, this includes safety goggles, nitrile or butyl rubber gloves, and a lab coat.[1][2]
-
Avoiding Contamination : Keep hands away from the face and eyes. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5] Do not consume food or drink in the laboratory.[6]
-
Storage : Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3] Keep the container tightly closed.[2]
Spill and Emergency Procedures
-
Small Spills : For minor spills contained within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[2] Do not use combustible materials.
-
Large Spills : In the event of a large spill, evacuate the immediate area and alert the laboratory supervisor or safety officer.
-
First Aid :
Decontamination and Disposal Plan
-
Decontamination : After handling, wipe down the work area with an appropriate solvent and then wash with soap and water.
-
Waste Classification : All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[2]
-
Waste Collection : Collect waste in a designated, properly labeled, and sealed container.
-
Waste Storage : Store the waste container in a designated, well-ventilated, and cool area, separated from incompatible materials.[2]
-
Disposal : Dispose of hazardous waste through your institution's designated chemical waste disposal program.
Visual Workflow Guides
Caption: PPE selection workflow based on the handling task.
Caption: Step-by-step chemical waste disposal process.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 6. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



